2-bromo-N,N-dimethylpyridin-4-amine
Description
Properties
IUPAC Name |
2-bromo-N,N-dimethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBMNCFTJBFRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471708 | |
| Record name | 2-Bromo-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396092-82-3 | |
| Record name | 2-Bromo-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-(dimethylamino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-bromo-N,N-dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characteristics, reactivity, and applications of 2-bromo-N,N-dimethylpyridin-4-amine. This versatile substituted pyridine serves as a key building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents.
Core Properties and Characteristics
This compound, with the CAS number 396092-82-3, is a solid at room temperature. Its structure, featuring a bromine atom at the 2-position and a dimethylamino group at the 4-position of the pyridine ring, makes it a valuable intermediate for a variety of chemical transformations.
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 2-Bromo-4-(dimethylamino)pyridine | [1][2] |
| CAS Number | 396092-82-3 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [3] |
| Molecular Weight | 201.06 g/mol | [3] |
| Appearance | Solid | |
| Purity | ≥95% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
While comprehensive, experimentally verified spectroscopic data for this compound is not widely available in public literature, analytical data including NMR, HPLC, and LC-MS is available from commercial suppliers.[4] The expected spectral characteristics can be predicted based on its structure and data from closely related analogs.
| Spectroscopic Data | Predicted/Reported Characteristics | Reference |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methyl groups of the dimethylamino substituent. | [5][6] |
| ¹³C NMR | The carbon-13 NMR spectrum is predicted to display signals for the five carbons of the pyridine ring and the two carbons of the dimethylamino group. The carbon atom attached to the bromine (C-2) is expected to be significantly downfield. | [5] |
| Mass Spectrometry (MS) | The mass spectrum, likely acquired via GC-MS with Electron Ionization (EI), would be characterized by the molecular ion peak and various fragment ions. | [5] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups, including C-H, C=C, C-N, and C-Br bonds. | [5][7] |
Reactivity and Applications in Drug Discovery
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the bromine atom on the pyridine ring.[8] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9]
The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8] These reactions are fundamental in medicinal chemistry for constructing carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide variety of substituents and the generation of diverse molecular libraries for drug discovery.[8][10]
The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, which often interact with the hinge region of the kinase ATP-binding site.[9] Derivatives of bromopyridines have been successfully utilized to synthesize potent inhibitors for various kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[9] The unique substitution pattern of this compound provides a starting point for the synthesis of novel kinase inhibitors targeting critical signaling pathways in diseases such as cancer and inflammatory disorders.[8][9]
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using a bromopyridine derivative. This protocol is based on standard procedures and should be adapted and optimized for specific substrates and scales.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.
Materials & Equipment:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol). Add the anhydrous solvent (5-10 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[3] It is an irritant and can cause skin and serious eye irritation.[1][11] May cause respiratory irritation.[1][11]
| Hazard Type | GHS Classification | Hazard Statements | Precautionary Statements |
| Acute Toxicity | Not explicitly classified, but related compounds are harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261, P280 |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | Eye Irrit. 2/2A | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 |
-
Handling: Use only in a well-ventilated area, preferably in a fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][12] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11] Keep in a dark place.
-
First Aid: In case of contact with skin, wash with plenty of soap and water.[11] If in eyes, rinse cautiously with water for several minutes.[11] If inhaled, remove to fresh air.[11] Seek medical attention if irritation persists or if you feel unwell.[11]
-
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish fires.[11] Hazardous decomposition products include carbon oxides, hydrogen bromide, and nitrogen oxides.[11]
References
- 1. 396092-82-3 Cas No. | 2-Bromo-4-(dimethylamino)pyridine | Apollo [store.apolloscientific.co.uk]
- 2. CAS 396092-82-3 | 3H32-9-3J | MDL MFCD11036210 | 2-Bromo-4-(dimethylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 3. achmem.com [achmem.com]
- 4. 396092-82-3 | this compound | Bromides | Ambeed.com [ambeed.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2-bromo-N,N-dimethylpyridin-4-amine (CAS: 396092-82-3)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-bromo-N,N-dimethylpyridin-4-amine, a key building block in medicinal chemistry. It covers the compound's chemical properties, spectroscopic data, a detailed synthesis protocol, and its applications in drug discovery, particularly as a scaffold for kinase inhibitors.
Core Properties and Specifications
This compound is a substituted pyridine derivative. The presence of a bromine atom at the 2-position and a dimethylamino group at the 4-position makes it a versatile intermediate for further chemical modification. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 396092-82-3 | [2][3][4][5][6] |
| Molecular Formula | C₇H₉BrN₂ | [2][3][5] |
| Molecular Weight | 201.06 g/mol | [3][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromo-4-dimethylaminopyridine, 2-Bromo-N,N-dimethyl-4-pyridinamine | [5] |
| Physical Form | Solid | [2][5] |
| Color | Light yellow to yellow | [5] |
| Boiling Point | 285.734°C at 760 mmHg | [4] |
| Density | 1.469 g/cm³ | [4] |
| Refractive Index | 1.593 | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere (Nitrogen or Argon) | [2][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) data has been reported for this compound.[5]
Table 2: ¹H-NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.0 | s | 6H | -N(CH₃)₂ |
| 6.4 | m | 1H | Pyridine Ring Proton |
| 6.6 | s | 1H | Pyridine Ring Proton |
| 7.9 | d | 1H | Pyridine Ring Proton |
| Solvent: CDCl₃, Frequency: 400 MHz[5] |
2.2 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is typically indicated by a characteristic isotopic pattern for the molecular ion peak [M]+ and [M+2]+.[7] For this compound, the molecular ion peak [MH]+ has been observed at m/z 201.[5]
Synthesis and Experimental Protocols
A common synthetic route to this compound involves the nucleophilic aromatic substitution of a dibrominated pyridine precursor.[5]
3.1 Experimental Protocol: Synthesis from 2,4-dibromopyridine
This protocol details the synthesis of this compound from 2,4-dibromopyridine and dimethylamine.[5]
Materials:
-
2,4-dibromopyridine
-
33% ethanol solution of dimethylamine
-
Ethanol
-
Ethyl acetate
-
Pentane
-
Silica gel
Procedure:
-
Dissolve 2,4-dibromopyridine (e.g., 100 mg, 0.31 mmol) in ethanol (2 mL).[5]
-
Add the 33% ethanol solution of dimethylamine to the reaction mixture.[5]
-
Heat the reaction mixture to 50°C and stir for 5 hours.[5]
-
Monitor the reaction progress using an appropriate method (e.g., TLC or GC-MS).
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[5]
-
Purify the crude product using automated column chromatography on a silica gel column.[5]
-
Elute the product using a 0-70% ethyl acetate/pentane gradient.[5]
-
The target product, this compound, is obtained with a reported yield of 81%.[5]
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] Substituted bromopyridines, such as this compound, are exceptionally valuable as they serve as versatile intermediates for creating diverse libraries of bioactive molecules.[8]
4.1 Kinase Inhibitor Development
The primary application of this and related compounds is in the development of kinase inhibitors.[8] The aminopyridine core is known to interact with the hinge region of the ATP-binding site in many kinases.[8] The bromine atom serves as a convenient handle for introducing various substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is a key strategy for optimizing inhibitor potency, selectivity, and pharmacokinetic properties.[1]
Derivatives of brominated aminopyridines have been successfully used to synthesize potent inhibitors for several kinases, including p38 MAP kinase, a critical regulator of inflammatory responses.[8] Dysregulation of the p38 pathway is implicated in inflammatory diseases such as rheumatoid arthritis and COPD.[8]
Visualization of General Application Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 396092-82-3 [sigmaaldrich.com]
- 3. 396092-82-3 2-bromo-N,N-dimethylpyridine-4-amine AKSci W5993 [aksci.com]
- 4. molbase.com [molbase.com]
- 5. 2-Bromo-4-dimethylaminopyridine | 396092-82-3 [chemicalbook.com]
- 6. CAS 396092-82-3 | 3H32-9-3J | MDL MFCD11036210 | 2-Bromo-4-(dimethylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
2-bromo-N,N-dimethylpyridin-4-amine molecular structure and weight
An In-depth Technical Guide on 2-bromo-N,N-dimethylpyridin-4-amine
This document provides a detailed overview of the molecular structure and properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Molecular Properties
The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for its quantitative attributes.
| Property | Value |
| Molecular Formula | C₇H₉BrN₂[1] |
| Molecular Weight | 201.06 g/mol [1][2][3] |
| IUPAC Name | This compound[1] |
| Canonical SMILES | CN(C)C1=CC(=NC=C1)Br[2] |
| InChI Key | XEBMNCFTJBFRJG-UHFFFAOYSA-N[1][4] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the bonding within the molecule, highlighting the pyridine ring substituted with a bromine atom and a dimethylamino group.
Caption: Molecular structure of this compound.
References
Synthesis of 2-bromo-N,N-dimethylpyridin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 2-bromo-N,N-dimethylpyridin-4-amine, a valuable building block in medicinal chemistry and drug development. This document details plausible synthetic routes, complete with experimental protocols and quantitative data, to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative of significant interest due to its potential as a key intermediate in the synthesis of complex pharmaceutical compounds. The presence of a bromine atom at the 2-position allows for a variety of cross-coupling reactions, while the dimethylamino group at the 4-position modulates the electronic properties of the pyridine ring. This guide explores the most viable synthetic strategies for obtaining this target molecule, focusing on reaction efficiency, availability of starting materials, and operational simplicity.
Synthetic Pathways Overview
Two primary synthetic pathways have been identified as the most promising for the synthesis of this compound. A third, more challenging route is also discussed as a potential alternative.
-
Pathway A: A two-step synthesis commencing with the preparation of 2-bromo-4-aminopyridine, followed by an N,N-dimethylation reaction.
-
Pathway B: A direct, single-step regioselective bromination of 4-(dimethylamino)pyridine (DMAP).
-
Pathway C: A sequential nucleophilic aromatic substitution (SNAr) on a dihalopyridine substrate.
The following sections provide detailed descriptions of these pathways, including experimental procedures and data.
Pathway A: N,N-dimethylation of 2-bromo-4-aminopyridine
This pathway is a robust and likely high-yielding approach that utilizes a well-established intermediate, 2-bromo-4-aminopyridine.
Step 1: Synthesis of 2-bromo-4-aminopyridine
The key intermediate, 2-bromo-4-aminopyridine, can be efficiently synthesized from 2,4-dibromopyridine-N-oxide through a two-step process involving ammoniation and subsequent reduction[1].
-
Ammoniation: 2,4-dibromopyridine-N-oxide is reacted with ammonia water in a sealed vessel. The reaction is typically heated to between 60 and 110 °C. The mass ratio of 2,4-dibromopyridine-N-oxide to ammonia water is generally in the range of 1:2.5 to 1:5.0. This step yields 2-amino-4-bromopyridine-N-oxide.
-
Reduction: In a suitable reaction vessel (e.g., a four-necked flask), ethanol is added to the 2-amino-4-bromopyridine-N-oxide intermediate. Reduced iron powder (approximately 10 equivalents) and a catalytic amount of concentrated hydrochloric acid are then added with mechanical stirring. The mixture is heated to reflux (around 76 °C) for approximately 5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered through diatomaceous earth. The filtrate is concentrated under reduced pressure. The resulting solid is then filtered, washed with water, and dried to afford 2-bromo-4-aminopyridine as a faint yellow solid.
| Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Reference |
| 2,4-dibromopyridine-N-oxide | 1. Ammonia water2. Reduced iron powder, HCl, Ethanol | 2-bromo-4-aminopyridine | 80.5 | 99 | [1] |
Step 2: N,N-dimethylation of 2-bromo-4-aminopyridine via Eschweiler-Clarke Reaction
The final step in this pathway is the N,N-dimethylation of the primary amino group of 2-bromo-4-aminopyridine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. This reaction is known to proceed to the tertiary amine without the formation of quaternary ammonium salts[2][3][4][5][6].
-
Reaction Setup: To a solution of 2-bromo-4-aminopyridine (1.0 eq) is added formic acid (approximately 1.8-2.0 eq) and a 37% aqueous solution of formaldehyde (approximately 1.1-1.2 eq per methylation step, so ~2.2-2.4 eq in total).
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C for several hours (typically 12-18 hours), or until the reaction is deemed complete by TLC or GC-MS analysis. The reaction is typically performed in an aqueous solution near boiling[2].
-
Work-up and Purification: After cooling to room temperature, water and aqueous HCl (1M) are added, and the mixture is washed with an organic solvent like dichloromethane (DCM) to remove any non-basic impurities. The aqueous phase is then basified to a pH of approximately 11 with a suitable base (e.g., NaOH or Na2CO3) and extracted multiple times with DCM. The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography to yield this compound.
Caption: Synthesis of this compound via Pathway A.
Pathway B: Regioselective Bromination of 4-(dimethylamino)pyridine (DMAP)
This pathway offers a more direct route to the target molecule by brominating the commercially available starting material, 4-(dimethylamino)pyridine (DMAP). The success of this route hinges on the regioselective introduction of a bromine atom at the 2-position. The strong electron-donating nature of the dimethylamino group activates the pyridine ring towards electrophilic substitution[7].
Experimental Protocol: Bromination of 4-(dimethylamino)pyridine
N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated aromatic and heteroaromatic compounds[7][8][9].
-
Reaction Setup: In a suitable solvent such as acetonitrile or dichloromethane, 4-(dimethylamino)pyridine (1.0 eq) is dissolved.
-
Bromination: The solution is cooled to a low temperature (e.g., 0 °C), and N-bromosuccinimide (1.0-1.1 eq) is added portion-wise while stirring. The reaction temperature should be carefully controlled to prevent over-bromination.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is quenched with a reducing agent solution (e.g., aqueous sodium thiosulfate) to destroy any remaining NBS. The product is then extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to isolate this compound.
Caption: Synthesis of this compound via Pathway B.
Pathway C: Sequential Nucleophilic Aromatic Substitution (SNAr)
This pathway involves the use of a dihalopyridine, such as 2,4-dibromopyridine, and performing sequential nucleophilic aromatic substitutions. A key challenge in this approach is achieving the desired regioselectivity. In general, the C4 position of 2,4-dihalopyridines is more reactive towards nucleophiles.
Conceptual Steps for Pathway C
-
Selective reaction at C4: React 2,4-dibromopyridine with dimethylamine. Due to the higher reactivity of the C4 position, the primary product expected is 2-bromo-4-(dimethylamino)pyridine.
-
Challenges: This reaction may lead to a mixture of products, including the desired product, the isomeric 4-bromo-2-(dimethylamino)pyridine, and the di-substituted product. The reaction of 3,5-dibromopyridine with dimethylamine has been reported to yield a mixture of isomers[10]. Microwave-assisted conditions have been shown to improve yields and reduce reaction times for similar substitutions[10].
Given the potential for a mixture of products and the associated purification challenges, this pathway is considered less favorable than Pathways A and B.
Caption: Conceptual workflow for the challenging Pathway C.
Conclusion
This technical guide has outlined two primary and one alternative synthetic pathway for the preparation of this compound. Pathway A, involving the N,N-dimethylation of 2-bromo-4-aminopyridine, is a robust and well-documented route for a key intermediate, making it a reliable choice for synthesis. Pathway B, the direct bromination of DMAP, offers a more concise route, though optimization of regioselectivity may be required. Pathway C, while conceptually possible, presents significant challenges in controlling regioselectivity. The selection of the most appropriate pathway will depend on the specific requirements of the research, including scale, available starting materials, and purification capabilities. The detailed protocols provided herein serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. name-reaction.com [name-reaction.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Spectroscopic Data of 2-bromo-N,N-dimethylpyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-N,N-dimethylpyridin-4-amine (CAS No: 396092-82-3). The document is intended for professionals in the fields of chemistry and drug development who require detailed information for compound identification, characterization, and quality control. This guide presents predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside detailed experimental protocols for acquiring this information.
Compound Overview
Structure:
A Technical Guide to the Solubility Profile of 2-bromo-N,N-dimethylpyridin-4-amine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N,N-dimethylpyridin-4-amine is a solid organic compound with the linear formula C7H9BrN2. Understanding its solubility in various common laboratory solvents is a critical first step in many research and development applications, including reaction chemistry, formulation development, and analytical method development. Solubility dictates the choice of solvent for chemical reactions, purification processes like crystallization, and the preparation of solutions for analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can provide initial insights into its likely solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C7H9BrN2 | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Theoretical Solubility Profile
Based on its molecular structure, which contains a polar pyridine ring and dimethylamino group, as well as a nonpolar bromo substituent, this compound is expected to exhibit a range of solubilities across different solvent classes. A qualitative prediction of its solubility is presented in Table 2.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The pyridine nitrogen and dimethylamino group can form hydrogen bonds with protic solvents. However, the overall molecular size and the presence of the bromo group may limit high solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding to the amino group. |
| Nonpolar | Hexane, Toluene | Low | The significant polarity of the pyridine and amino groups is unlikely to be well-solvated by nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have an intermediate polarity and are often good solvents for a wide range of organic compounds. |
Experimental Determination of Solubility
The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[2][3]
This protocol outlines the steps for determining the thermodynamic solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, dichloromethane, etc.)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[5]
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte.[4]
-
-
Data Reporting:
-
Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or g/100 mL.
-
Quantitative solubility data should be presented in a clear and organized manner. Table 3 provides a template for reporting such data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | [Insert experimental value] | Shake-Flask, HPLC |
| Methanol | 25 | [Insert experimental value] | Shake-Flask, HPLC |
| Ethanol | 25 | [Insert experimental value] | Shake-Flask, HPLC |
| Acetonitrile | 25 | [Insert experimental value] | Shake-Flask, HPLC |
| Dichloromethane | 25 | [Insert experimental value] | Shake-Flask, HPLC |
| Toluene | 25 | [Insert experimental value] | Shake-Flask, HPLC |
| Hexane | 25 | [Insert experimental value] | Shake-Flask, HPLC |
| Dimethyl Sulfoxide | 25 | [Insert experimental value] | Shake-Flask, HPLC |
Visualizations
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
The solubility of an organic compound is fundamentally linked to the principle of "like dissolves like." The following diagram illustrates the expected solubility trend of a moderately polar compound like this compound across solvents of varying polarities.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, this technical guide provides the necessary framework for its determination. By following the detailed experimental protocol for the shake-flask method, researchers can generate reliable and reproducible solubility data. The provided templates for data presentation and the logical diagrams for experimental workflow and solubility principles offer a comprehensive approach to characterizing the solubility profile of this and similar compounds, which is a cornerstone of effective chemical research and drug development.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-bromo-N,N-dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and storage information for 2-bromo-N,N-dimethylpyridin-4-amine (CAS RN: 396092-82-3). The following sections detail the chemical and physical properties, hazard identification, safe handling and storage protocols, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 396092-82-3 | [1][2] |
| Molecular Formula | C₇H₉BrN₂ | [1][2] |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Boiling Point | 285.734 °C at 760 mmHg | [1][4] |
| Density | 1.469 g/cm³ | [1][4] |
| Flash Point | 126.608 °C | [1][4] |
| Refractive Index | 1.593 | [1][4] |
| Vapor Pressure | 0.003 mmHg at 25 °C | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and should be handled with care. The following table summarizes its hazard classifications and associated precautionary statements according to the Globally Harmonized System (GHS).
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product.[5] |
| H312 | Harmful in contact with skin | Wear protective gloves/protective clothing/eye protection/face protection. |
| H315 | Causes skin irritation | Wash hands thoroughly after handling. Wear protective gloves.[5][6] |
| H319 | Causes serious eye irritation | Wear eye protection/face protection.[5][6] |
| H332 | Harmful if inhaled | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] |
Experimental Protocols
Representative Synthetic Protocol
The following is a representative experimental protocol for the synthesis of a brominated aminopyridine derivative, which can be adapted for this compound. This protocol is based on the synthesis of 2-amino-5-bromo-4-methylpyridine and involves an electrophilic aromatic substitution.[8]
Materials and Reagents:
-
4-(Dimethylamino)pyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized or distilled water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(dimethylamino)pyridine in DMF. Cool the flask in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of NBS in a suitable amount of DMF. Add the NBS solution dropwise to the cooled solution of 4-(dimethylamino)pyridine over a period of time, ensuring the temperature is maintained.
-
Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is fully consumed.[8]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing water. This will cause a solid to precipitate.[8] Filter the solid using a Buchner funnel and wash it thoroughly with water.[8]
-
Purification: Wash the dried solid with acetonitrile.[8] Filter the solid again and dry it to obtain the final product.
Spill Cleanup Protocol
In the event of a spill, the following protocol, based on procedures for brominated pyridine compounds, should be followed.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber).[5]
-
Eye Protection: Safety glasses with side-shields or goggles.[5]
-
Body Protection: Laboratory coat.[5]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities.[5]
Procedure:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[9]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum up the absorbed material and place it into a suitable, labeled container for disposal.[9]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]
Safe Handling and Storage
A logical workflow for the safe handling and storage of this compound is crucial to minimize risk in a laboratory setting.
Key Handling and Storage Recommendations:
-
Handling:
-
Avoid contact with skin, eyes, and personal clothing.[9]
-
Wash hands thoroughly after handling.[9]
-
Avoid breathing fumes and minimize dust generation.[9]
-
Use only with adequate ventilation, preferably in a chemical fume hood.[9]
-
Keep away from sources of ignition.[9]
-
Do not eat, drink, or smoke while handling.[9]
-
-
Storage:
Emergency Procedures
In case of exposure or accident, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[9] |
| Skin Contact | Immediately remove any contaminated clothing. Wash skin with plenty of soap and water. Consult a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor immediately. |
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, nitrogen oxides, and hydrogen bromide.
-
Protective Equipment: Wear a NIOSH-approved self-contained breathing apparatus and full protective gear.
Disposal Considerations
All waste containing this compound, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.[5]
-
Collection: Collect waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[5]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5]
-
Disposal: Do not dispose of down the drain or in regular trash.[5] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle and store this compound, minimizing risks to personnel and the environment.
References
- 1. This compound | 396092-82-3 [chemnet.com]
- 2. 2-Bromo-4-(dimethylamino)pyridine | C7H9BrN2 | CID 11745678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 396092-82-3 [sigmaaldrich.com]
- 4. 2-bromo-N,N-dimethylpyridin-4-amine396092-82-3,Purity96%_APOLLO-NMR [molbase.com]
- 5. benchchem.com [benchchem.com]
- 6. 396092-82-3 Cas No. | 2-Bromo-4-(dimethylamino)pyridine | Apollo [store.apolloscientific.co.uk]
- 7. achmem.com [achmem.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
Potential Research Areas for 2-bromo-N,N-dimethylpyridin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-N,N-dimethylpyridin-4-amine is a versatile heterocyclic building block with significant potential in several scientific domains, most notably in medicinal chemistry. Its unique structural features, including a reactive bromine atom at the 2-position and a dimethylamino group at the 4-position on the pyridine ring, make it an attractive starting material for the synthesis of diverse molecular scaffolds. This technical guide explores the primary research areas for this compound, providing a comprehensive overview of its applications in drug discovery, particularly in the development of kinase inhibitors. Detailed experimental protocols for key synthetic transformations, quantitative data from relevant studies, and visualizations of reaction mechanisms and workflows are presented to facilitate further research and development.
Core Chemical Properties
This compound is a solid at room temperature with the molecular formula C₇H₉BrN₂.[1][2][3][4] It is crucial to handle this compound in an inert atmosphere and store it at 2-8°C.[2]
| Property | Value | Reference |
| IUPAC Name | This compound | [1][3] |
| Molecular Formula | C₇H₉BrN₂ | [1][3] |
| Molecular Weight | 201.06 g/mol | [1][3] |
| CAS Number | 396092-82-3 | [2][3] |
| Physical Form | Solid | [2] |
| Purity | ≥95% | [2][5] |
Potential Research Areas
The primary areas of research for this compound are concentrated in medicinal chemistry, with potential applications in catalysis and materials science.
Medicinal Chemistry: Kinase Inhibitor Synthesis
The pyridine scaffold is a privileged structure in medicinal chemistry, and the aminopyridine core, in particular, is a well-established framework for the development of kinase inhibitors.[6] These inhibitors often target the ATP-binding site of kinases, with the amino group forming critical hydrogen bonds with the hinge region of the enzyme.[7] Derivatives of this compound are promising candidates for the synthesis of potent and selective inhibitors for various kinases implicated in diseases like cancer and inflammatory conditions.[6]
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines.[6] Its dysregulation is linked to several inflammatory diseases, making it a significant therapeutic target.[6][8] Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis can be achieved using bromopyridine derivatives as starting materials.[6]
Kinase inhibitors derived from substituted bromopyridines also target critical signaling pathways in cancer, such as the Anaplastic Lymphoma Kinase (ALK) signaling cascade.[7] Constitutively active ALK fusion proteins are known drivers of tumorigenesis in certain cancers.[7]
The general workflow for synthesizing and evaluating kinase inhibitors from this compound is depicted below.
The bromine atom on the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and amino substituents.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 2-position of the pyridine and various aryl or heteroaryl boronic acids.[9][10] This reaction is instrumental in creating libraries of 2-aryl-N,N-dimethylpyridin-4-amines for screening as kinase inhibitors.[9]
b) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[1][11][12] This reaction allows for the coupling of various primary or secondary amines to the 2-position of the pyridine ring, further diversifying the chemical space for drug discovery.
Catalysis
While the primary focus has been on its use as a synthetic intermediate, derivatives of this compound could potentially serve as ligands in catalysis. Following a cross-coupling reaction, the newly introduced aryl or amino group could contain a coordinating atom (e.g., another nitrogen or a phosphorus atom), creating a bidentate or pincer-type ligand. The pyridine nitrogen and the dimethylamino group can also influence the electronic properties of such ligands. Research in this area would involve synthesizing these potential ligands and evaluating their efficacy in various catalytic transformations.
Materials Science
Pyridine-containing compounds are widely used in materials science, particularly in the development of organic light-emitting diodes (OLEDs), polymers, and other functional materials. The 2-substituted N,N-dimethylpyridin-4-amine scaffold could be incorporated into larger conjugated systems to tune their electronic and photophysical properties. Research in this area would focus on synthesizing novel materials incorporating this moiety and characterizing their properties for potential applications in electronics and photonics.
Experimental Protocols
The following are detailed experimental protocols for the key reactions involving this compound, adapted from procedures for structurally similar compounds.[1][9][11][13][14]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[13][14]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.[1][11]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, XPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (1.5-2 mol%), the phosphine ligand (3-4 mol%), and the base (1.4-2.0 equiv).
-
Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe, followed by the amine (1.2-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following tables summarize representative quantitative data for reactions involving substrates structurally similar to this compound. This data can serve as a benchmark for optimizing reactions with the target compound.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Coupling Partner (Boronic Acid) | Product | Yield (%) | Reference |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81 | [13] |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 (on a similar substrate) | [13] |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 (representative) | [13] |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 (representative) | [13] |
Table 2: Representative Yields for Buchwald-Hartwig Amination of 2-Bromopyridines
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 75-85 (estimated) | [1] |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 (estimated) | [1] |
| Dimethylamine (2.0 M in THF) | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | 55-98 | [15][16] |
Table 3: Inhibitory Activity of Representative Kinase Inhibitors from Bromopyridine Scaffolds
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| p38 MAP Kinase | Diaryl urea | <1 | |
| p38 MAP Kinase | 1H-pyrrolo[3,2-b]pyridine | Potent inhibition | [17] |
| ALK | Substituted Pyridine | Varies with substitution | [7] |
Conclusion
This compound is a valuable and versatile building block with significant untapped potential. The most immediate and promising research avenue lies in medicinal chemistry, specifically in the design and synthesis of novel kinase inhibitors for the treatment of cancer and inflammatory diseases. The well-established Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a robust platform for generating diverse libraries of compounds for biological screening. Further exploration into its applications in catalysis and materials science could unveil novel functionalities and contribute to the development of new technologies. The experimental protocols and data presented in this guide offer a solid foundation for researchers to embark on these exciting areas of investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 396092-82-3 [sigmaaldrich.com]
- 3. 2-Bromo-4-(dimethylamino)pyridine | C7H9BrN2 | CID 11745678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. 396092-82-3 Cas No. | 2-Bromo-4-(dimethylamino)pyridine | Apollo [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-bromo-N,N-dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is of particular significance in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in pharmaceutical agents.[2][3] The derivatization of pyridine rings, specifically, is a key strategy in drug discovery, as these heterocycles are integral components of numerous approved drugs.[4]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-bromo-N,N-dimethylpyridin-4-amine with various arylboronic acids. While this specific substrate is not extensively documented, the provided protocol is based on established methodologies for structurally similar bromopyridines and serves as a robust starting point for reaction optimization.[4][5] The presence of the dimethylamino group at the 4-position and the bromine at the 2-position makes the resulting aryl-substituted pyridines valuable intermediates for the synthesis of biologically active molecules, including potential kinase inhibitors.[4]
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide (this compound). Subsequently, in the presence of a base, the organoboron compound (arylboronic acid) undergoes transmetalation, transferring the aryl group to the palladium center. The final step is reductive elimination, which forms the C-C bond between the pyridine and the aryl group, yielding the desired product and regenerating the palladium(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can influence reaction rates and yields.[6]
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[3][5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 or 5:1 ratio.[5][8]
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.[5][7]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[6][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-aryl-N,N-dimethylpyridin-4-amine.[5][7]
Data Presentation: Reaction Conditions for Similar Substrates
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various bromopyridine derivatives, providing a valuable reference for optimizing the reaction of this compound.
| Entry | Bromopyridine Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-methylpyridin-4-amine | Pd(OAc)₂ (3) | K₂CO₃ (2.0) | Isopropanol/Water | Reflux | 8-12 | Not Specified |
| 2 | 2-Bromo-5-methylpyridin-4-amine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/Water | 90 | 12-16 | Not Specified |
| 3 | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/Water | 80-120 | Not Specified | ~80-95* |
| 4 | 6-Bromopyridin-3-amine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0-3.0) | 1,4-Dioxane/Water | Not Specified | Not Specified | High Yields Reported |
| 5 | 2-Amino-5-bromo-4-methylpyridine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/Water | 85-95 | 12-18 | Not Specified |
*Yields are representative and may vary based on the specific arylboronic acid used.[5]
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-bromo-N,N-dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, for the synthesis of arylamines from aryl halides.[1][2] These application notes provide a detailed experimental protocol for the Buchwald-Hartwig amination of 2-bromo-N,N-dimethylpyridin-4-amine with a generic primary or secondary amine.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The catalytic cycle generally proceeds through several key steps: oxidative addition of the 2-bromopyridine derivative to a Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the amine by the base to form a palladium-amido intermediate, and subsequent reductive elimination to afford the desired N-substituted aminopyridine product and regenerate the active Pd(0) catalyst.[1][2] The selection of the ligand, base, and solvent is critical for achieving high reaction efficiency.[1][2]
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions for the Buchwald-Hartwig amination of 2-bromopyridines, which can be used as a starting point for the amination of this compound.
| Component | Typical Range | Notes |
| Palladium Precursor | 1-5 mol% | Pd(OAc)₂, Pd₂(dba)₃ are common choices.[1][2][4] |
| Phosphine Ligand | 1.5-10 mol% | Xantphos, BINAP, XPhos, RuPhos, and BrettPhos are frequently used.[2][5] |
| Base | 1.4-2.0 equivalents | NaOtBu, K₃PO₄, Cs₂CO₃, and LiHMDS are common strong, non-nucleophilic bases.[1][2][6] |
| Amine | 1.2-1.5 equivalents | The stoichiometry can be adjusted based on the amine's volatility and reactivity.[1] |
| Solvent | Anhydrous | Toluene and dioxane are common choices.[1][6] |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive substrates.[1][6] |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS for completion.[1] |
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound (1.0 equivalent)
-
Amine (primary or secondary, 1.2-1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate/oil bath
-
Syringes and needles for transfer of reagents and solvent
-
Ethyl acetate, water, brine for work-up
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOtBu).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.[1]
-
Catalyst Pre-formation: Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[1]
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.[1] If the amine is a liquid, it can be added via syringe. If it is a solid, it can be added under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted N,N-dimethylpyridin-2,4-diamine.[1]
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-bromo-N,N-dimethylpyridin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N,N-dimethylpyridin-4-amine is a versatile heterocyclic building block with significant potential in medicinal chemistry. As a substituted bromopyridine, it serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The pyridine core is a well-established privileged structure in drug discovery, and the strategic placement of a bromine atom at the 2-position and a dimethylamino group at the 4-position offers multiple avenues for synthetic elaboration. The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl substituents. The dimethylamino group can influence the physicochemical properties of the molecule, such as solubility and basicity, and may also participate in key interactions with biological targets.
These application notes provide an overview of the utility of this compound and its analogs as building blocks in drug discovery, with a focus on the development of kinase inhibitors. While specific quantitative data for this compound is limited in publicly available literature, the data and protocols presented herein are based on closely related and structurally similar brominated aminopyridine analogs, offering a strong predictive framework for its application.
Application in Kinase Inhibitor Development
The aminopyridine scaffold is a cornerstone in the design of kinase inhibitors, often forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Derivatives of brominated pyridines have been successfully employed in the synthesis of potent inhibitors for a variety of kinases implicated in oncology and inflammatory diseases, including p38 MAP kinase and Anaplastic Lymphoma Kinase (ALK).
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[1] Dysregulation of the p38 pathway is implicated in a range of inflammatory conditions, making it a significant therapeutic target. Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis can be readily achieved using bromopyridine building blocks.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated due to genetic rearrangements, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer. The development of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive malignancies. The 2-aminopyridine core is a common feature in many ALK inhibitors.
Signaling Pathway Diagrams
To visualize the biological context of kinase inhibitors developed from bromopyridine scaffolds, the following signaling pathway diagrams are provided.
Caption: Simplified p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: Oncogenic ALK Signaling and Inhibition by Small Molecules.
Quantitative Data
The following tables summarize representative quantitative data for cross-coupling reactions and kinase inhibitory activity of compounds synthesized from brominated aminopyridine building blocks. Note: This data is for analogs of this compound and should be considered as a predictive guide.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Analogs
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/H₂O | Reflux | 8-12 | ~92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 0.5 | ~73 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Analogs
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (4) | NaOtBu | Toluene | 100 | 8-12 | 75-88 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| 3 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60 |
Table 3: Kinase Inhibitory Activity of Representative Compounds Derived from Aminopyridine Scaffolds
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Analog 1 | ALK | 40 |
| Analog 2 | p38α | 5 |
| Analog 3 | PLK4 | 6.7 |
Experimental Protocols
The following are detailed, generalized protocols for key cross-coupling reactions that can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed coupling of a bromopyridine with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a bromopyridine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, phosphine ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the palladium- and copper-catalyzed coupling of a bromopyridine with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: In Vitro Kinase Assay
This is a generalized protocol for determining the in vitro potency of synthesized compounds against a target kinase.
Materials:
-
Recombinant human kinase
-
Peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the test compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis and evaluation of kinase inhibitors using this compound as a starting material.
Caption: General Synthetic Workflow for Library Generation.
Caption: Workflow for Biological Evaluation and Lead Optimization.
References
Application Notes: The Strategic Use of 2-bromo-N,N-dimethylpyridin-4-amine in the Synthesis of Potent Kinase Inhibitors
Introduction
2-bromo-N,N-dimethylpyridin-4-amine is a pivotal building block for the synthesis of targeted kinase inhibitors, a class of molecules at the forefront of modern therapeutics for oncology and inflammatory diseases. The strategic arrangement of its functional groups—a bromine atom, a dimethylamino group, and the pyridine core—offers medicinal chemists a versatile and powerful scaffold for drug design. The pyridine ring is a privileged structure in medicinal chemistry, frequently interacting with the hinge region of the kinase ATP-binding site.[1] The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl and heteroaryl moieties to probe the kinase active site.[2][3] This enables the systematic optimization of inhibitor potency and selectivity.
These application notes provide detailed protocols for the utilization of this compound in key synthetic transformations and biological assays, present quantitative data for representative inhibitors, and illustrate the critical signaling pathways targeted by these compounds.
Synthetic Applications: Cross-Coupling Strategies
The primary utility of this compound in kinase inhibitor synthesis lies in its ability to undergo palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone for constructing the complex molecular architectures required for potent and selective kinase inhibition.
Caption: Generalized workflow for kinase inhibitor synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a C-C bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[2]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[4]
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst inside a glovebox or under a stream of inert gas.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.[4]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-N,N-dimethylpyridin-4-amine.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline or morpholine) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
A suitable phosphine ligand (e.g., XPhos, SPhos) (0.04 equiv)[6]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sealed reaction tube
Procedure:
-
In a glovebox, add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide to an oven-dried sealed reaction tube.
-
Add this compound and anhydrous toluene.
-
Add the desired amine coupling partner to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography to obtain the target N-aryl-N',N'-dimethylpyridine-2,4-diamine derivative.
Targeted Signaling Pathways and Biological Evaluation
Inhibitors synthesized from this compound often target critical kinases in oncogenic and inflammatory signaling cascades, such as the PI3K/mTOR and BTK pathways.
PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7] Its dysregulation is a common feature in many cancers, making PI3K and mTOR prime therapeutic targets.[8][9]
Caption: Simplified PI3K/mTOR signaling pathway inhibition.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a non-receptor tyrosine kinase essential for B-cell development, activation, and survival.[10] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[11]
Caption: Simplified BTK signaling pathway inhibition.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction buffer suitable for the target kinase.
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the target kinase enzyme and its substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of an ATP solution. The final ATP concentration should be near the Km value for the specific kinase.[1]
-
Incubate the plate at room temperature (or 30 °C) for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
Data Presentation: Representative Inhibitor Activity
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted aminopyridine scaffolds, demonstrating the potential of this chemical class.
| Compound Reference/Name | Target Kinase | IC₅₀ (nM) | Scaffold Type |
| Compound 4 [12] | BTK | 14 | 2,5-diaminopyrimidine |
| Prodrug 5a [12] | BTK | 135 | 2,5-diaminopyrimidine |
| Prodrug 5b [12] | BTK | 92 | 2,5-diaminopyrimidine |
| Prodrug 5c [12] | BTK | 124 | 2,5-diaminopyrimidine |
| Compound 13b [13] | BTK | 11.8 | Thieno[3,2-c]pyridin-4-amine |
| Compound 35 [14] | PI3Kα | 150 | Imidazo[1,2-a]pyridine |
| Omipalisib [8] | PI3Kα / mTOR | 0.019 / 0.18 (Ki) | Sulfonamide methoxypyridine |
This compound and its related aminopyridine analogs are exceptionally valuable starting materials for the development of novel kinase inhibitors. The straightforward and robust protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a reliable platform for exploring structure-activity relationships. This allows for the rational design and synthesis of potent and selective inhibitors targeting key nodes in disease-relevant signaling pathways, ultimately contributing to the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 9. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]
- 11. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-bromo-N,N-dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-bromo-N,N-dimethylpyridin-4-amine as a key building block. This versatile substrate allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring, a common scaffold in medicinal chemistry. The methodologies described herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille cross-coupling reactions, providing a foundation for the synthesis of diverse chemical libraries for drug discovery and development.
While specific quantitative data for this compound is limited in published literature, the following tables and protocols are based on established methods for closely related 2-bromopyridine derivatives. These provide a strong predictive framework for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction enables the synthesis of 2-aryl- and 2-heteroaryl-N,N-dimethylpyridin-4-amines.
Quantitative Data for Suzuki-Miyaura Coupling of Analogous 2-Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 85 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: this compound, arylboronic acid, Pd(dppf)Cl₂, potassium carbonate (K₂CO₃), 1,4-dioxane, and deionized water.
-
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Add a 5:1 mixture of 1,4-dioxane and water (6 mL).
-
Seal the vial and place it in a microwave reactor. Heat the mixture to 120°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[2] This reaction is particularly useful for coupling this compound with primary and secondary amines.
Quantitative Data for Buchwald-Hartwig Amination of Analogous 2-Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | 92 |
| 3 | Dimethylamine (2M in THF) | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80 | 12 | 88 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: this compound, amine, Pd₂(dba)₃, Xantphos, sodium tert-butoxide (NaOtBu), and anhydrous toluene.
-
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 16 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
-
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 2-alkynyl-N,N-dimethylpyridin-4-amines.[3][4]
Quantitative Data for Sonogashira Coupling of Analogous 2-Bromopyridines
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 88 |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 12 | 91 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | CH₃CN | 70 | 8 | 75 |
Experimental Protocol: Sonogashira Coupling
-
Materials: this compound, terminal alkyne, Pd(PPh₃)₂Cl₂, copper(I) iodide (CuI), triethylamine (Et₃N), and anhydrous THF.
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL), Et₃N (2.0 mmol), and the terminal alkyne (1.2 mmol).
-
Stir the reaction at 60°C for 6 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
-
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[5] This allows for the synthesis of 2-vinyl-N,N-dimethylpyridin-4-amines.
Quantitative Data for Heck Reaction of Analogous 2-Bromopyridines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF | 120 | 18 | 82 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | 110 | 16 | 68 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | P(Cy)₃ (4) | Cs₂CO₃ | 1,4-Dioxane | 130 | 48 | 55 |
Experimental Protocol: Heck Reaction
-
Materials: this compound, alkene (e.g., styrene), Pd(OAc)₂, tri(o-tolyl)phosphine (P(o-tol)₃), triethylamine (Et₃N), and anhydrous acetonitrile.
-
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous, degassed acetonitrile (5 mL), the alkene (1.5 mmol), and Et₃N (1.5 mmol).
-
Seal the tube and heat to 100°C for 24 hours.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Catalytic Cycle for Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane, offering a mild and versatile method for C-C bond formation.[6]
Quantitative Data for Stille Coupling of Analogous 2-Bromopyridines
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | Toluene | 100 | 18 | 85 |
| 2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | DMF | 80 | 12 | 78 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | Toluene | 110 | 24 | 82 |
| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (4) | 1,4-Dioxane | 90 | 16 | 70 |
Experimental Protocol: Stille Coupling
-
Materials: this compound, organostannane (e.g., tributyl(phenyl)stannane), Pd(PPh₃)₄, and anhydrous toluene.
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe, followed by the organostannane (1.1 mmol).
-
Heat the reaction mixture to 100°C with vigorous stirring for 18 hours.
-
After cooling, dilute with ethyl acetate and wash with water, saturated aqueous KF, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Catalytic Cycle for Stille Coupling
Caption: Catalytic cycle of the Stille coupling.
General Experimental Workflow
Caption: General experimental workflow for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Stille Coupling with 2-bromo-N,N-dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Stille cross-coupling reaction utilizing 2-bromo-N,N-dimethylpyridin-4-amine. The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2] The protocols and data presented herein are compiled from established methodologies for structurally similar bromopyridines and serve as a comprehensive guide for the functionalization of this electron-rich heterocyclic building block.
Application Notes
This compound is a valuable precursor in medicinal chemistry. The N,N-dimethylamino group at the 4-position renders the pyridine ring electron-rich, which can influence its reactivity in palladium-catalyzed cross-coupling reactions. The Stille coupling of this substrate allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl moieties at the 2-position, paving the way for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors.[3][4] The aminopyridine scaffold is a well-recognized pharmacophore that can interact with the hinge region of the ATP-binding site of kinases.[4]
A primary challenge in the cross-coupling of pyridines is the potential for the ring nitrogen to coordinate with the palladium catalyst, which may lead to the formation of inactive catalytic species and hinder the reaction.[5] The selection of appropriate ligands, often bulky and electron-rich phosphines, can mitigate this issue by sterically shielding the palladium center.[5]
Reaction Principle
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][6]
Experimental Protocols
The following protocols are adapted from established procedures for similar bromopyridine substrates and may require optimization for this compound.[3][5] All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
General Protocol for Stille Coupling
This protocol describes a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(aryl)stannane, Tributyl(vinyl)stannane) (1.1–1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (2–5 mol%)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂) (e.g., PPh₃, P(o-tol)₃) (4–10 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL per 1.0 mmol of the limiting reagent) via syringe. Follow with the addition of the organostannane (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[3][5] Separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions for the Stille coupling of substituted bromopyridines, which can be used as a starting point for the optimization of reactions with this compound.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12-24 | ~85 | [3] |
| 2 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12-18 | Not specified | [5] |
| 3 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (2-5) | - | Toluene or DMF | 80-110 | Not specified | Not specified | [7] |
Mandatory Visualizations
Stille Coupling Catalytic Cycle
References
Application Notes and Protocols for Sonogashira Coupling of 2-bromo-N,N-dimethylpyridin-4-amine
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds. This document provides detailed application notes and a generalized experimental protocol for the Sonogashira coupling reaction of 2-bromo-N,N-dimethylpyridin-4-amine with terminal alkynes. The protocol is adapted from established procedures for structurally similar aminobromopyridines.[2][3][4]
The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ), and subsequent reductive elimination to afford the desired alkynyl-substituted pyridine and regenerate the palladium(0) catalyst.[2]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of bromopyridine derivatives with various terminal alkynes. These conditions can serve as a starting point for optimizing the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [3] |
| 2 | 2-Amino-3-bromopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 | [3] |
| 3 | 2-Amino-3-bromopyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92 | [3] |
| 4 | 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2.0) | CuI (4.0) | Et₃N | THF | 25-60 | - | 90-99 | [5] |
| 5 | 3-Bromopyridine | Phenylacetylene | Nanosized MCM-41 Anchored Palladium Bipyridyl Complex (0.1) | CuI | Et₃N | NMP | 90 | 24 | 98 | [6] |
| 6 | Aryl Bromides | Aryl Alkynes | (NHC)-Pd (0.01) | (NHC)-Cu (1.0) | - | Non-anhydrous solvent | - | - | High | [7] |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., triphenylphosphine, PPh₃), if required by the palladium catalyst
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., 2.5 mol%), and copper(I) iodide (e.g., 5.0 mol%). If using a catalyst like Pd(CF₃COO)₂, add the phosphine ligand (e.g., 5.0 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 2-3 eq) to the flask via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 3 hours).[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(alkynyl)-N,N-dimethylpyridin-4-amine.[2]
Mandatory Visualization
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. scirp.org [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-bromo-N,N-dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-bromo-N,N-dimethylpyridin-4-amine as a versatile building block for the synthesis of diverse heterocyclic compounds. The protocols focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for creating novel molecular scaffolds.
Introduction: A Versatile Pyridine Building Block
This compound is a valuable starting material in organic synthesis. The presence of the bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the N,N-dimethylamino group at the 4-position modulates the electronic properties of the pyridine ring. This substitution pattern allows for the strategic construction of carbon-carbon and carbon-nitrogen bonds, paving the way for libraries of novel compounds with potential therapeutic applications. Pyridopyrimidines, a class of fused heterocycles accessible from such precursors, are of particular interest as they are recognized as privileged scaffolds in drug discovery, with some derivatives acting as potent kinase inhibitors.[1][2][3]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging C-C and C-N bonds with high efficiency and functional group tolerance.[4][5] The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using this compound as the substrate.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron compound.[6][7] This reaction is fundamental for creating a wide array of substituted pyridine derivatives.
Data Presentation: Suzuki-Miyaura Coupling of 2-Bromopyridine Analogues
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-bromo-4-methylpyridine, a close structural analog, with various boronic acids. These results provide a strong indication of the expected reactivity and yields for this compound.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent System | Product | Yield (%) | Reference |
| 1 | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Phenyl-4-(dimethylamino)pyridine | 81* | [8] |
| 2 | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 2-(4-Methoxyphenyl)-4-(dimethylamino)pyridine | 92** | [8] |
| 3 | 4-Chlorophenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 2-(4-Chlorophenyl)-4-(dimethylamino)pyridine | 80 | [8] |
| 4 | 3-Thienylboronic Acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Thiophen-3-yl)-4-(dimethylamino)pyridine | 73 | [8] |
*Yield reported for 2-bromo-4-methylpyridine. **Yield reported for the coupling with the structurally similar 2-bromo-4-fluoro-5-methylpyridine.[8] ***Representative yields from studies on similar aryl bromide substrates.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method that can be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[8]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)[7]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)[9]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.[8]
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1 to 0.5 M with respect to the bromopyridine.[6]
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.[9]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.[9]
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[6][9]
-
Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-N,N-dimethylpyridin-4-amine product.[6]
Visualization: Suzuki-Miyaura Coupling Workflow
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of 2-bromo-N,N-dimethylpyridin-4-amine in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: 2-bromo-N,N-dimethylpyridin-4-amine and its structural analogs are highly versatile intermediates in the pharmaceutical industry, serving as crucial building blocks for the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). The strategic placement of the bromine atom and the dimethylamino group on the pyridine ring provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This application note provides a detailed overview of the utility of this compound and related compounds in API synthesis, with a focus on the development of kinase inhibitors. Detailed experimental protocols for key synthetic transformations are also presented.
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved drugs. The bromine atom on the pyridine ring of intermediates like this compound is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This allows for the facile introduction of diverse aryl and heteroaryl moieties, a common strategy in the optimization of drug candidates.
Application in Kinase Inhibitor Synthesis
A significant application of this compound and its analogs is in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[2] The aminopyridine core of these intermediates often serves as a key pharmacophore, interacting with the hinge region of the kinase ATP-binding site.[3]
By modifying the structure through cross-coupling reactions at the bromine position, medicinal chemists can fine-tune the potency and selectivity of the resulting kinase inhibitors. This approach has been successfully employed in the development of inhibitors for various kinases, including Anaplastic Lymphoma Kinase (ALK) and p38 MAP kinase.[1][3]
Experimental Protocols
The following are detailed protocols for common and powerful cross-coupling reactions utilizing bromopyridine intermediates. While these protocols are demonstrated with structurally similar analogs, they are directly applicable to this compound with potential minor optimization of reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the bromopyridine and a variety of organoboron compounds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Bromopyridine | 1.0 mmol |
| Arylboronic Acid | 1.1 - 1.5 equiv. |
| Palladium Catalyst | Pd(PPh₃)₄ (0.05 mmol) or Pd(dppf)Cl₂ (3 mol%) |
| Base | K₃PO₄ (2.2 mmol) or K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/Water (4:1 or 5:1) or Toluene/Water |
| Temperature | 80 - 100 °C |
| Reaction Time | 4 - 24 hours |
Detailed Protocol:
-
To a dry Schlenk flask, add the 2-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Bromopyridine | 1.0 equiv. |
| Amine | 1.2 equiv. |
| Palladium Catalyst | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | XPhos (3 mol%) |
| Base | Sodium tert-butoxide (1.4 equiv.) |
| Solvent | Anhydrous Toluene |
| Temperature | 100 °C |
| Reaction Time | 8 - 12 hours |
Detailed Protocol:
-
In a Schlenk flask, combine the 2-bromopyridine derivative, palladium catalyst, ligand, and base under an inert atmosphere.[2]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the flask and heat the reaction mixture to the specified temperature with stirring for the designated time.[2]
-
Monitor the reaction for completion using TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with a suitable organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Visualizing Synthetic and Signaling Pathways
To better illustrate the processes described, the following diagrams are provided in the DOT language.
Conclusion
This compound and its analogs are indispensable intermediates in modern drug discovery and development. Their utility in constructing diverse molecular scaffolds, particularly for kinase inhibitors, is well-established. The robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide efficient synthetic routes to novel APIs. The protocols and data presented herein offer a solid foundation for researchers to explore the vast potential of these building blocks in the synthesis of next-generation therapeutics.
References
Application Notes and Protocols for the Derivatization of 2-bromo-N,N-dimethylpyridin-4-amine for Compound Library Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of compound libraries based on privileged scaffolds are paramount for the identification of novel therapeutic agents. The pyridine ring is a well-established scaffold in numerous approved drugs due to its ability to engage in key biological interactions. The compound 2-bromo-N,N-dimethylpyridin-4-amine has emerged as a particularly valuable building block for library development. Its unique trifunctional nature, featuring a reactive 2-bromo position amenable to a variety of palladium-catalyzed cross-coupling reactions, an electron-donating 4-dimethylamino group that can modulate the scaffold's electronic properties and solubility, and the pyridine nitrogen itself, provides a versatile platform for generating a diverse array of small molecules.
This document provides detailed application notes and experimental protocols for the derivatization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These methodologies are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse compound libraries with the potential to interact with a range of biological targets.
Application in Drug Discovery: Targeting Kinase and Bromodomain Pathways
Derivatives of the 2-aminopyridine scaffold have shown significant promise as modulators of key cellular signaling pathways, particularly those involved in oncology and inflammation. The strategic derivatization of this compound allows for the exploration of chemical space around this privileged core to develop potent and selective inhibitors of protein kinases and bromodomains.
Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site. Libraries derived from this compound can be screened against a variety of kinases, such as Polo-like kinase 4 (PLK4) and Anaplastic Lymphoma Kinase (ALK), which are implicated in cell cycle regulation and oncogenesis.
Bromodomain Inhibitor Development
The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating gene transcription. They recognize acetylated lysine residues on histones, and their dysregulation is linked to various cancers. The development of small molecule inhibitors that target the bromodomains of these proteins is a promising therapeutic strategy. The 2-aminopyridine scaffold can be elaborated to create compounds that occupy the acetyl-lysine binding pocket of bromodomains, thereby disrupting their function.
Experimental Protocols
The following protocols provide a general framework for the derivatization of this compound. Note that optimization of catalysts, ligands, bases, solvents, and temperature may be required for specific substrates.
General Workflow for Compound Library Development
The derivatization of this compound is a key step in the development of compound libraries for high-throughput screening. The general workflow involves a series of palladium-catalyzed cross-coupling reactions to introduce molecular diversity at the 2-position of the pyridine ring.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl- and heteroarylboronic acids.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of this compound with a range of primary and secondary amines.[1][2]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with various terminal alkynes.[3]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add the anhydrous, deoxygenated solvent (e.g., DMF or THF).
-
Add triethylamine (2-3 equivalents) and the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the derivatization of this compound based on protocols for structurally similar compounds. Yields are representative and may vary depending on the specific substrate and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-80 |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 65-75 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 16 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 20 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 75-90 |
| 4 | Cyclopropylamine | Pd(OAc)₂ / dppf | NaOtBu | Toluene | 80 | 24 | 60-75[1] |
Table 3: Sonogashira Coupling of this compound
| Entry | Alkyne Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 6 | 85-95[3] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 12 | 80-90[3] |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 50 | 8 | 75-85 |
| 4 | Ethynylbenzene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96[4] |
References
Practical Guide to Nucleophilic Aromatic Substitution with 2-bromo-N,N-dimethylpyridin-4-amine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. This guide focuses on the practical application of SNAr reactions utilizing 2-bromo-N,N-dimethylpyridin-4-amine as the electrophilic substrate. The pyridine core, being electron-deficient, is inherently activated towards nucleophilic attack. The strategic placement of a bromine atom at the 2-position, which is ortho to the ring nitrogen, further enhances its susceptibility to substitution.[1] The presence of the electron-donating N,N-dimethylamino group at the 4-position modulates the electronic properties of the ring, influencing its reactivity.
This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for various classes of nucleophiles, and a summary of expected outcomes based on analogous systems. It is intended to serve as a practical resource for chemists in research and development settings, particularly in the fields of medicinal chemistry and materials science, where substituted pyridines are prevalent structural motifs.
Reaction Mechanism and Regioselectivity
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the bromine leaving group (C2). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. In the subsequent, faster step, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substitution product.
The regioselectivity of the reaction is dictated by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer complex. Attack at the 2- and 4-positions (ortho and para to the nitrogen) allows for effective delocalization of the charge onto the nitrogen atom. Consequently, nucleophilic attack on 2-bromopyridines occurs selectively at the C2 position.
Data Presentation: Reaction Conditions and Expected Yields
While specific quantitative data for a wide range of nucleophiles with this compound is not extensively documented in publicly available literature, the following tables summarize representative reaction conditions and yields for SNAr reactions on analogous 2-bromopyridine systems. This data serves as a valuable starting point for reaction optimization. The presence of the electron-donating 4-(N,N-dimethylamino) group may require slightly more forcing conditions compared to unsubstituted or electron-withdrawn 2-bromopyridines.
Table 1: SNAr with N-Nucleophiles (Amines)
| Entry | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | DMSO | K₂CO₃ | 100-120 | 12-24 | 75-90 | General conditions for secondary amines. |
| 2 | Piperidine | Dioxane | NaOtBu | 100 | 8-16 | 80-95 | Palladium catalysis (Buchwald-Hartwig) can also be effective. |
| 3 | Aniline | Toluene | Cs₂CO₃ | 110 | 12-24 | 60-80 | Higher temperatures may be required for less nucleophilic anilines. |
| 4 | Imidazole | DMF | NaH | 80-100 | 6-12 | 70-85 | NaH should be handled with care. |
Table 2: SNAr with S-Nucleophiles (Thiols)
| Entry | Thiol Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Thiophenol | DMF | K₂CO₃ | 80-100 | 4-8 | 85-95 | Generally high-yielding reactions. |
| 2 | Ethanethiol | Acetonitrile | Et₃N | 60-80 | 6-12 | 70-85 | Use of a volatile thiol may require a sealed vessel. |
| 3 | Benzyl mercaptan | DMSO | Cs₂CO₃ | 90 | 8-16 | 80-90 |
| 4 | Sodium thiomethoxide | Methanol | - | RT-50 | 2-6 | 80-95 | Pre-formed thiolates are often more reactive. |
Table 3: SNAr with O-Nucleophiles (Alcohols/Phenols)
| Entry | Oxygen Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Sodium methoxide | Methanol | - | 65 (reflux) | 12-24 | 60-75 | Higher temperatures and longer reaction times are often necessary. |
| 2 | Phenol | DMF | K₂CO₃ | 120-140 | 18-36 | 50-70 | Requires more forcing conditions. |
| 3 | Sodium ethoxide | Ethanol | - | 78 (reflux) | 16-24 | 65-80 |
| 4 | Potassium tert-butoxide | THF | - | 66 (reflux) | 12-24 | 55-70 | |
Note: The data in these tables are compiled from reactions on various 2-bromopyridines and are intended as a guideline. Actual yields and optimal conditions will vary depending on the specific nucleophile and reaction setup.
Experimental Protocols
The following are generalized protocols for conducting SNAr reactions with this compound. It is recommended to perform a small-scale test reaction to optimize conditions for each new nucleophile.
Protocol 1: General Procedure for Amination (N-Nucleophiles)
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, Dioxane)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound and the base.
-
Add the anhydrous solvent via syringe.
-
Add the amine nucleophile to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Thiolation (S-Nucleophiles)
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.1 - 1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the this compound in the chosen solvent.
-
Add the base, followed by the thiol nucleophile.
-
Stir the reaction at the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
-
Protocol 3: General Procedure for Alkoxylation/Aryloxylation (O-Nucleophiles)
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Alcohol or phenol (as the sodium or potassium salt, or with a strong base) (1.5 - 2.0 eq)
-
Solvent (corresponding alcohol, or a high-boiling polar aprotic solvent like DMF)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
-
-
Procedure:
-
If using an alcohol or phenol directly, pre-form the alkoxide/phenoxide by adding a strong base (e.g., NaH, K₂CO₃) to the alcohol/phenol in the chosen solvent.
-
To the alkoxide/phenoxide solution, add the this compound.
-
Heat the reaction mixture to reflux or a higher temperature (100-140 °C) if using a high-boiling solvent. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with an appropriate organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a nucleophilic aromatic substitution reaction with this compound.
Safety Precautions
-
This compound is a halogenated aromatic amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Many of the reagents used in these protocols, such as strong bases (NaH, NaOtBu) and polar aprotic solvents (DMF, DMSO), have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Reactions under pressure or with volatile reagents should be conducted with appropriate safety measures.
Conclusion
This compound is a versatile substrate for nucleophilic aromatic substitution reactions, providing access to a wide array of substituted pyridine derivatives. While the electron-donating nature of the 4-dimethylamino group may necessitate slightly more forcing conditions compared to electron-deficient pyridines, the protocols and data presented in this guide offer a solid foundation for developing efficient synthetic routes. Careful optimization of reaction parameters for each specific nucleophile will be key to achieving high yields and purity. The methodologies described herein are applicable to a broad range of research and development activities, from academic exploration to industrial drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-bromo-N,N-dimethylpyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura coupling yield with 2-bromo-N,N-dimethylpyridin-4-amine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My reaction shows low or no yield of the desired product.
This is a common challenge, often attributed to the electronic properties of the pyridine ring and its potential to interfere with the catalyst. The nitrogen atom in the pyridine can coordinate with the palladium catalyst, forming inactive species.[1][2]
Potential Causes & Solutions:
-
Catalyst Deactivation/Inactivity: The pyridine nitrogen can bind to the palladium, hindering the catalytic cycle.[1][2]
-
Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands can sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1][2] Consider using highly active pre-catalysts like Buchwald palladacycles.[2][4]
-
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds.[1]
-
Solution: Ensure your chosen base is strong enough and sufficiently soluble. Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1][5][6] Using a biphasic solvent system (e.g., dioxane/water, toluene/water) can help dissolve the base in the aqueous phase while keeping the organic components in the organic phase.[7]
-
-
Poor Solubility of Reagents: If starting materials are not fully dissolved, the reaction will be sluggish.[2]
-
Inadequate Temperature: The reaction may require more thermal energy to proceed efficiently.[1]
Issue 2: I'm observing significant side products, such as homocoupling of the boronic acid or debromination.
Side reactions compete with your desired coupling, reducing the overall yield.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid: This is primarily caused by the presence of oxygen in the reaction, which can also deactivate the Pd(0) catalyst.[1][6]
-
Protodeboronation of the Boronic Acid: The boronic acid can degrade, particularly in the presence of aqueous bases, where the boronic acid group is replaced by a hydrogen atom.[1][6]
-
Dehalogenation/Debromination: The starting this compound is converted to N,N-dimethylpyridin-4-amine.
-
Solution: This side reaction can sometimes be promoted by certain bases or high temperatures.[9] Try lowering the reaction temperature or screening different bases. Ensure your reagents are pure and the reaction is free of potential hydride sources.
-
Data Presentation: Reaction Parameter Comparison
The following tables summarize common parameters for Suzuki couplings with similar 2-bromopyridine substrates and serve as a starting point for optimization.
Table 1: Comparison of Catalyst Systems
| Catalyst System | Ligand | Typical Loading (mol%) | Performance Characteristics |
|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | 3 - 5 | A traditional, widely available catalyst; provides good to excellent yields for routine couplings but can be prone to deactivation with pyridinic substrates.[1][3][10] |
| Pd(OAc)₂ / SPhos | SPhos | 1 - 3 (Pd), 2 - 6 (Ligand) | A modern system with a bulky, electron-rich ligand; highly effective for challenging substrates, stabilizing the catalyst and promoting reductive elimination.[1][3] |
| Pd₂(dba)₃ / XPhos | XPhos | 1 - 3 (Pd), 2 - 6 (Ligand) | Similar to the SPhos system, offers high yields for a broad range of substrates, including sterically hindered partners.[4] |
| Pd(dppf)Cl₂ | dppf | 2 - 5 | An effective and commonly used catalyst for a variety of cross-coupling reactions.[5][8] |
| Pd-PEPPSI-IPr | IPr (NHC) | 1 - 3 | An N-heterocyclic carbene (NHC) based pre-catalyst that is highly effective and often requires milder conditions.[3] |
Table 2: Comparison of Bases
| Base | Equivalents | Common Solvents | Performance Characteristics |
|---|---|---|---|
| K₂CO₃ | 2 - 3 | Toluene/H₂O, Dioxane/H₂O | A common, cost-effective choice that provides moderate to high yields.[1][5] |
| K₃PO₄ | 2 - 3 | Dioxane/H₂O, THF/H₂O | A strong base that is very effective, particularly for less reactive substrates or when transmetalation is slow.[1][3][10] |
| Cs₂CO₃ | 2 - 3 | Dioxane, Toluene | A strong and highly effective base that often provides higher yields but is more expensive.[1][5] |
| Na₂CO₃ | 2 - 3 | DMF, Toluene/H₂O | A cost-effective option that can provide moderate to high yields; DMF can aid in solubility.[1][5] |
Table 3: Comparison of Solvents
| Solvent System (v/v) | Typical Temperature | Characteristics |
|---|---|---|
| 1,4-Dioxane / H₂O (4:1 to 10:1) | 85 - 110 °C | A very common and effective biphasic system that facilitates the dissolution of both organic reagents and the inorganic base.[5][7][10] |
| Toluene / H₂O (4:1 to 10:1) | 100 - 110 °C | A less polar organic phase that can be highly effective, especially with modern bulky phosphine ligands.[3][7] |
| THF / H₂O (4:1 to 5:1) | 60 - 80 °C | Another effective ethereal solvent system, though the lower boiling point of THF limits the reaction temperature.[1][7] |
| Isopropanol / H₂O | ~85 - 90 °C | A greener solvent alternative that has shown success in some Suzuki couplings.[10] |
Visualizing the Process
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized starting protocol. Optimization of catalyst, ligand, base, solvent, and temperature is critical for achieving the best yield with specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and Ligand (e.g., SPhos, 4-10 mol%) OR Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction vial)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.[3][8]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3][11]
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting bromide.[8]
-
Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80–110 °C).[1][8]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[1][10]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8][10] The resulting crude product can then be purified by flash column chromatography on silica gel to obtain the desired coupled product.[3][10]
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere so critical for this reaction? A1: The active Pd(0) catalyst is sensitive to atmospheric oxygen and can be easily oxidized to an inactive state.[7] Furthermore, the presence of oxygen can promote the undesirable homocoupling of the boronic acid, which consumes your coupling partner and complicates purification.[1][6]
Q2: Can I use a different halide, like 2-chloro-N,N-dimethylpyridin-4-amine? A2: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings. The oxidative addition step is typically the rate-determining step, and the C-Cl bond is stronger than the C-Br bond, making it harder to break.[12] A successful reaction with the chloro-analog would likely require a more active catalyst system (e.g., one with bulky, electron-rich phosphine or NHC ligands) and potentially higher temperatures.[12][13]
Q3: What is the primary role of the base in the Suzuki coupling? A3: The base is essential for the transmetalation step, which is often rate-limiting.[5] It reacts with the boronic acid to form a more nucleophilic boronate species (-ate complex), which then efficiently transfers its organic group from boron to the palladium center.[5][6]
Q4: My boronic acid seems to be decomposing. What can I do? A4: Boronic acids can be susceptible to protodeboronation, especially electron-deficient or heteroaromatic ones.[1][14] To improve stability, you can switch to a corresponding boronic ester, such as a pinacol (Bpin) or MIDA boronate ester.[9] These are generally more robust under reaction conditions.[9]
Q5: Is it necessary to use a ligand with the palladium source? A5: Yes, the ligand is crucial. It stabilizes the palladium center, improves its solubility, and modulates its electronic and steric properties to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination). For challenging substrates like this one, bulky and electron-rich ligands are often required to achieve high yields.[3][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Identifying common side products in 2-bromo-N,N-dimethylpyridin-4-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N,N-dimethylpyridin-4-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with this compound?
A1: The two most frequently encountered side products in palladium-catalyzed cross-coupling reactions involving this compound are the result of dehalogenation and homocoupling .
-
Dehalogenation: This is an undesired reaction where the bromine atom at the 2-position of the pyridine ring is replaced by a hydrogen atom, leading to the formation of 4-(dimethylamino)pyridine. This side reaction consumes the starting material, reduces the yield of the desired product, and can complicate the purification process. The primary cause of dehalogenation is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.
-
Homocoupling: This side reaction involves the coupling of two molecules of the starting material (this compound) to form a symmetrical biaryl compound, 4,4'-bis(dimethylamino)-2,2'-bipyridine. Homocoupling of the boronic acid partner can also occur in Suzuki reactions. This byproduct reduces the yield of the intended cross-coupled product and can have similar chromatographic properties, making purification challenging.
Q2: What factors contribute to the formation of the dehalogenated side product, 4-(dimethylamino)pyridine?
A2: The formation of palladium-hydride (Pd-H) species, which are responsible for dehalogenation, can be influenced by several factors:
-
Base: Strong alkoxide bases (e.g., sodium tert-butoxide) can generate hydride species, particularly at elevated temperatures.
-
Solvent: Protic solvents like alcohols or residual water in the reaction mixture can act as hydride sources.
-
Reagents: Trace impurities in reagents, such as borane species in boronic acids, can contribute to the formation of Pd-H.
Q3: How can I minimize the formation of dehalogenation and homocoupling side products in my cross-coupling reactions?
A3: Minimizing these side products often involves careful optimization of the reaction conditions. The following table summarizes key parameters and suggested modifications to suppress the formation of dehalogenation and homocoupling byproducts.
| Parameter | Recommendation to Minimize Dehalogenation | Recommendation to Minimize Homocoupling | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | Use bulky, electron-rich phosphine ligands. | These ligands accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway. They also stabilize the palladium catalyst. |
| Base | Use weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, K₂CO₃). | Use weaker bases and avoid excess. | Stronger bases can promote the formation of Pd-H species and boronic acid decomposition. |
| Solvent | Use anhydrous, degassed solvents (e.g., toluene, dioxane). | Rigorously degas solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas). | This minimizes water content, a potential hydride source, and removes oxygen which can promote homocoupling. |
| Temperature | Use the lowest effective temperature. | Use the lowest effective temperature. | Higher temperatures can increase the rate of side reactions. |
| Catalyst | Use a well-defined Pd(0) precatalyst. | Use a Pd(0) precatalyst or add a mild reducing agent if using a Pd(II) source. | This can bypass the initial reduction step of Pd(II) to Pd(0) which can be a source of homocoupling. |
Q4: Can hydrolysis of the bromo group occur as a side reaction?
A4: While less common than dehalogenation in cross-coupling reactions, hydrolysis of the 2-bromo group to a hydroxyl group, forming 2-hydroxy-N,N-dimethylpyridin-4-amine, can occur under certain conditions. This is more likely to be a significant side reaction under strongly basic aqueous conditions, especially at elevated temperatures, and in the presence of certain nucleophiles. For instance, in some palladium-catalyzed reactions, hydroxide ions can act as nucleophiles. To minimize this, using anhydrous solvents and non-hydroxide bases is recommended.
Q5: Is the formation of the N-oxide of this compound a common side reaction?
A5: The formation of this compound N-oxide is generally not a common side product under the typical reducing conditions of cross-coupling reactions. However, this compound can be formed if oxidizing agents are present. The tertiary amine of the dimethylamino group and the pyridine nitrogen are both susceptible to oxidation. If your reaction conditions involve inadvertent exposure to oxidants, or if you are performing an oxidation reaction on a molecule containing this moiety, N-oxide formation is a potential outcome.
Troubleshooting Guides
Issue 1: Significant formation of 4-(dimethylamino)pyridine (dehalogenation) in a Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow:
Technical Support Center: Purification of 2-bromo-N,N-dimethylpyridin-4-amine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 2-bromo-N,N-dimethylpyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The primary purification strategies for products from reactions with this compound include:
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Aqueous Work-up and Extraction: This is a crucial first step to remove inorganic salts, acids, or bases, and other water-soluble impurities.[1]
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Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials, catalysts, and byproducts, especially when there are differences in polarity.[1][2]
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Recrystallization: If the product is a solid, recrystallization is an excellent technique for achieving high purity by removing small amounts of impurities.[2]
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Acid-Base Extraction: The basicity of the pyridine nitrogen and the dimethylamino group can be exploited to separate the product from non-basic impurities. Washing the organic layer with a dilute acid solution can protonate the product, moving it to the aqueous phase, from which it can be recovered by basification and re-extraction.
Q2: What are the common impurities I might encounter in my reaction?
A2: Depending on the specific reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira coupling), common impurities include:
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Unreacted this compound: The starting material may not be fully consumed.
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Homocoupling products: For example, in Suzuki reactions, the boronic acid can couple with itself, and in Sonogashira reactions, the alkyne can undergo Glaser coupling.[3]
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Protodebromination byproduct: The bromine atom on the starting material is replaced by a hydrogen atom, leading to the formation of N,N-dimethylpyridin-4-amine.
-
Catalyst residues: Palladium and copper catalysts used in cross-coupling reactions can contaminate the product.
-
Ligand-related byproducts: Phosphine ligands can be oxidized (e.g., to triphenylphosphine oxide), which can be challenging to remove.
Q3: How does the dimethylamino group affect the purification of my product?
A3: The electron-donating dimethylamino group increases the basicity and polarity of the product compared to unsubstituted pyridine. This has several implications for purification:
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Increased Polarity: The products are generally more polar, which will affect their retention on silica gel during column chromatography. More polar solvent systems may be required for elution.
-
Basicity: The basic nature of the product can lead to tailing on silica gel columns. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Solubility: The dimethylamino group can influence the solubility of the product in various organic solvents, which is a key consideration for choosing a recrystallization solvent.[4]
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Co-elution of the product with impurities.
-
Broad, tailing peaks for the desired product.
-
Product seems to be "stuck" on the column.
| Potential Cause | Troubleshooting Strategy |
| Inappropriate Solvent System | Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal eluent for separation. |
| Acidic Silica Gel | The basicity of the N,N-dimethylaminopyridine moiety can cause interactions with the acidic silica gel, leading to tailing. Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica. |
| Product is Very Polar | If the product does not move from the baseline even in highly polar solvents, consider using a different stationary phase like alumina or reverse-phase silica gel. |
| Compound Decomposition | Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation occurs. If it is unstable, a different purification method or stationary phase should be used.[5] |
Issue 2: Difficulty in Removing Catalyst Residues
Symptoms:
-
The purified product is colored (e.g., gray, black) due to residual palladium.
-
NMR or other analytical techniques show the presence of catalyst-related impurities.
| Potential Cause | Troubleshooting Strategy |
| Palladium Catalyst | Filter the crude reaction mixture through a pad of Celite® before aqueous work-up to remove heterogeneous palladium species.[4] During work-up, washing with an aqueous solution of thiourea or L-cysteine can help to scavenge residual palladium. |
| Copper Co-catalyst (in Sonogashira reactions) | Wash the organic layer with a saturated aqueous solution of ammonium chloride to complex and remove copper salts.[6] |
| Triphenylphosphine Oxide (from ligands) | This byproduct can be difficult to remove by chromatography. It can sometimes be precipitated out from non-polar solvents like hexane or a mixture of diethyl ether and hexane. |
Issue 3: Unsuccessful Recrystallization
Symptoms:
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The product does not crystallize upon cooling.
-
The product oils out instead of forming crystals.
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The resulting crystals are of low purity.
| Potential Cause | Troubleshooting Strategy |
| Inappropriate Solvent | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, or mixtures like ethanol/water). |
| Supersaturation | If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product to induce crystallization. |
| Oiling Out | This occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated. Try using a lower-boiling point solvent or a more dilute solution. |
| Persistent Impurities | If the product is still impure after recrystallization, an initial purification by column chromatography may be necessary to remove the bulk of the impurities before a final recrystallization step. |
Experimental Protocols
General Aqueous Work-up and Extraction Protocol
This protocol is a general starting point for the initial purification of reaction mixtures from Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent (e.g., DMF, dioxane), dilute the mixture with water and a water-immiscible organic solvent like ethyl acetate or dichloromethane. If a water-immiscible solvent was used, simply add water.
-
Transfer the mixture to a separatory funnel.
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Separate the organic and aqueous layers.
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Extract the aqueous layer two more times with the organic solvent.
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Combine the organic extracts and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).[1]
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Flash Column Chromatography Protocol
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Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
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Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elute the Column: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient fashion.
-
Collect Fractions: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Example Eluent Systems for Column Chromatography
| Product Type | Typical Eluent System |
| 2-Aryl-N,N-dimethylpyridin-4-amines (from Suzuki Coupling) | Hexane/Ethyl Acetate gradient |
| 2-Amino-N,N-dimethylpyridin-4-amines (from Buchwald-Hartwig) | Dichloromethane/Methanol gradient |
| 2-Alkynyl-N,N-dimethylpyridin-4-amines (from Sonogashira) | Hexane/Ethyl Acetate gradient |
Recrystallization Protocol
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Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of a suitable hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the clear solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Table 2: Potential Recrystallization Solvents
| Product Class | Potential Solvents/Solvent Systems |
| 2-Aryl-N,N-dimethylpyridin-4-amines | Ethanol, Isopropanol, Ethyl Acetate/Hexane |
| 2-Amino-N,N-dimethylpyridin-4-amines | Methanol, Ethanol/Water |
| 2-Alkynyl-N,N-dimethylpyridin-4-amines | Ethyl Acetate/Hexane, Toluene |
Note: The optimal solvent must be determined experimentally.
Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Logical troubleshooting workflow for impure products.
References
Overcoming low conversion in Buchwald-Hartwig amination of 2-bromo-N,N-dimethylpyridin-4-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming low conversion in the Buchwald-Hartwig amination of 2-bromo-N,N-dimethylpyridin-4-amine.
Troubleshooting Guide: Low Conversion
Low or no conversion in the Buchwald-Hartwig amination of this compound is a common challenge. The electron-donating N,N-dimethylamino group and the coordinating pyridine nitrogen can complicate the catalytic cycle.[1] This guide provides a systematic approach to identifying and resolving the underlying issues.
Initial Checks & Common Causes:
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Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure the reaction vessel was properly degassed and maintained under a strict inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction.[2][3]
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Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are critical.[2] Trace amounts of water or other impurities can deactivate the catalyst.[2][4] Solvents should be anhydrous and degassed.[1][3][4]
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Catalyst and Ligand Integrity: The choice and quality of the palladium precursor and phosphine ligand are paramount for success.[2][5] For electron-rich and sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often required.[3][6]
Systematic Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion. What are the first parameters I should investigate?
A1: Initially, focus on three key areas:
-
Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive. Ensure your reaction was properly degassed and maintained under an inert atmosphere.[2]
-
Reagent Quality: The purity and dryness of your reagents and solvent are critical. Trace water can deactivate the catalyst.[2]
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Catalyst/Ligand Choice: An unsuitable ligand for your specific pyridine substrate is a common reason for failure.[2] For electron-rich pyridines, sterically hindered biarylphosphine ligands are often effective.[5]
Q2: Which palladium source and ligand should I use for this compound?
A2: The choice of the catalyst system is crucial.[5] Pre-catalysts are often more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[5] For electron-rich and potentially coordinating substrates like this, bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos are recommended.[3][6]
Q3: What is the best base for this reaction, and how does it affect the outcome?
A3: The base plays a critical role.[5]
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Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are commonly used and often lead to higher reaction rates. However, they can be incompatible with base-sensitive functional groups.[2][5]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher reaction temperatures to achieve good conversion.[2][5] The solubility of the base is also a key factor.[5]
Q4: How do I select an appropriate solvent?
A4: The solvent must sufficiently dissolve the reactants and the base.[5] Common choices include toluene, dioxane, and THF.[5] Aprotic polar solvents or aromatic hydrocarbons are generally preferred.[2] Chlorinated solvents, acetonitrile, and pyridine should typically be avoided as they can inhibit the palladium catalyst.[5] Poor solubility is a frequent and often underestimated cause of reaction failure.[2][7]
Q5: What is the optimal reaction temperature?
A5: Typical reaction temperatures are between 80-110°C.[5][8] For challenging substrates, higher temperatures may be necessary to achieve a good yield.[8] Conversely, for thermally sensitive substrates, lower temperatures with stronger bases might be required.[8]
Q6: I'm observing hydrodehalogenation of my starting material. How can I minimize this side reaction?
A6: Hydrodehalogenation (replacement of bromine with hydrogen) is a common side reaction.[3] This can occur when the desired reductive elimination is slow. To suppress this, you can try:
-
Ensuring strictly anhydrous conditions.[3]
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Using a slight excess of the amine coupling partner (1.2-1.5 equivalents).[3]
-
Screening different ligands, as the ligand can influence the rate of reductive elimination versus competing pathways.
Data on Reaction Parameters
The following table summarizes reaction conditions that can be adapted for the amination of this compound, based on protocols for analogous 2-bromopyridines.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Precatalysts | Precatalysts are often more active and reliable.[3][5] |
| Ligand | XPhos, RuPhos, Xantphos, BINAP | Bulky, electron-rich ligands are needed for electron-rich pyridines.[6][9] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Choice depends on substrate's base sensitivity.[5] NaOtBu is generally more active.[3] |
| Solvent | Toluene, Dioxane, THF | Must ensure solubility of all components.[2][5] |
| Temperature | 80-110 °C | May need to be optimized based on the reactivity of the specific amine.[8] |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging substrates.[3] |
| Amine Stoichiometry | 1.2-1.5 equivalents | A slight excess can favor the desired coupling.[3][8] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
This protocol is a general guideline and may require optimization for this compound.
-
Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).[8]
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]
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Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[8] Stir the mixture for 10-15 minutes to allow for catalyst pre-formation.[8] Then, add this compound (1.0 equivalent) and the amine coupling partner (1.2-1.5 equivalents).[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Catalytic Cycle Visualization
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving several key steps.
// Inputs and Outputs ArylHalide [label="Ar-X", shape=plaintext, fontcolor="#202124"]; Amine [label="R2NH", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-NR2", shape=plaintext, fontcolor="#34A853"]; BaseH [label="[Base-H]+X-", shape=plaintext, fontcolor="#202124"];
// Cycle Edges Pd0 -> PdII_Aryl [label=""]; PdII_Aryl -> PdII_Amine [label=""]; PdII_Amine -> PdII_Amido [label=""]; PdII_Amido -> Pd0 [label=""];
// Input/Output Edges ArylHalide -> OxAdd; OxAdd -> PdII_Aryl;
Amine -> AmineCoord; AmineCoord -> PdII_Amine;
Base -> Deprot; Deprot -> PdII_Amido; PdII_Amine -> BaseH [style=dashed];
Product -> RedElim [dir=back]; RedElim -> Pd0; } dot Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Degradation and stability issues of 2-bromo-N,N-dimethylpyridin-4-amine
Welcome to the technical support center for 2-bromo-N,N-dimethylpyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the degradation and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] It should be kept in a cool, dry, and well-ventilated area, ideally refrigerated at 2-8°C.[1][2] Proper storage is crucial to minimize degradation from atmospheric moisture, oxygen, and light.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively documented, based on its chemical structure and the behavior of related compounds, several potential degradation pathways can be inferred:
-
Hydrolysis: The bromine atom at the 2-position of the pyridine ring can be susceptible to nucleophilic substitution by water, especially under elevated temperatures or non-neutral pH conditions. This would lead to the formation of 2-hydroxy-N,N-dimethylpyridin-4-amine.
-
Oxidation: The dimethylamino group is a potential site for oxidation.[1][3][4][5] Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of the corresponding N-oxide derivative.
-
Photodegradation: Brominated aromatic compounds can be sensitive to light, particularly UV radiation.[6] Photolytic cleavage of the C-Br bond could occur, leading to the formation of radical species and subsequent secondary degradation products.
-
Thermal Decomposition: Although generally stable at recommended storage temperatures, exposure to high temperatures can induce thermal decomposition.[7][8] The specific decomposition products would depend on the conditions, but could involve fragmentation of the pyridine ring or loss of the substituents.
Q3: What are some common impurities that might be present in a sample of this compound?
A3: Impurities can arise from the synthetic route or from degradation. Potential impurities include:
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Starting materials: Unreacted precursors from the synthesis.
-
Isomeric byproducts: Depending on the synthetic method, other brominated isomers could be formed.
-
Debrominated species: N,N-dimethylpyridin-4-amine could be present as an impurity.
-
Degradation products: As mentioned in Q2, hydrolysis and oxidation products may be present in older samples or those stored improperly.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or low yield | Degradation of this compound. | 1. Verify Purity: Assess the purity of your starting material using an appropriate analytical method such as HPLC or GC-MS (see Experimental Protocols section). 2. Fresh Sample: If possible, use a fresh, unopened sample of the reagent. 3. Storage Check: Confirm that the compound has been stored under the recommended conditions (2-8°C, inert atmosphere). |
| Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS) | The compound may be degrading under your experimental conditions or during storage. | 1. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products under stress conditions (acid, base, oxidation, heat, light). This can help in identifying the unknown peaks. 2. Optimize Reaction Conditions: If degradation is suspected during a reaction, consider lowering the reaction temperature, using degassed solvents, and running the reaction under an inert atmosphere. |
| Discoloration of the solid compound (e.g., yellowing) | This may indicate oxidation or exposure to light. | 1. Purity Assessment: Analyze the discolored material to determine if significant degradation has occurred. 2. Proper Handling: Ensure the compound is handled under subdued light and that the container is purged with an inert gas before sealing. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential non-volatile impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-20 min: 95% B; 20.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a stock solution of 1 mg/mL in diluent (50:50 Water:Acetonitrile). Further dilute to a working concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Protocol 2: Forced Degradation Study
To understand the stability of the molecule under various stress conditions, a forced degradation study can be performed.
-
Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (e.g., 254 nm) for 24 hours.
After each stress condition, analyze the samples by HPLC (as described in Protocol 1) to observe the formation of degradation products.
Visualizations
References
- 1. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen [mdpi.com]
- 2. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-N,N-Dimethylaminopyridine promoted selective oxidation of methyl aromatics with molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methy...: Ingenta Connect [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
- 7. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Preventing catalyst deactivation in cross-coupling of 2-bromo-N,N-dimethylpyridin-4-amine
This guide provides troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving 2-bromo-N,N-dimethylpyridin-4-amine. The inherent basicity of the pyridine nitrogen and the dimethylamino group can lead to catalyst inhibition and deactivation, posing unique challenges for researchers.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is stalling at low conversion. What are the likely causes?
A1: Stalling at low conversion is a common issue and can be attributed to several factors. The most probable cause is catalyst deactivation. The Lewis basic nitrogen of the pyridine ring and the dimethylamino group can coordinate too strongly to the palladium center, inhibiting the catalytic cycle. Another possibility is the degradation of the boronic acid or ester coupling partner under the reaction conditions.
Q2: I am observing the formation of significant amounts of protodebromination (hydrodehalogenation) byproduct. How can I minimize this?
A2: Protodebromination is often a result of a slow oxidative addition step or a competing β-hydride elimination pathway. To minimize this side reaction, you can try using a more electron-rich and sterically hindered phosphine ligand to accelerate the oxidative addition. Additionally, ensuring strictly anhydrous and anaerobic conditions is crucial, as water can be a proton source.
Q3: Can the choice of base influence catalyst deactivation in Buchwald-Hartwig amination with this substrate?
A3: Absolutely. The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. A very strong base can deprotonate other species in the reaction mixture, leading to side reactions. A weak base might not be effective in the deprotonation step of the catalytic cycle, slowing it down and giving more time for catalyst deactivation pathways to occur. For this substrate, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often a good starting point.
Q4: Are there any specific palladium precursors or ligands that are recommended for this type of substrate?
A4: For electron-rich and potentially coordinating substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often successful. Ligands such as SPhos, XPhos, or RuPhos can promote efficient oxidative addition and reductive elimination while preventing the formation of inactive catalyst species. Pre-formed palladium catalysts, such as the G3 or G4 palladacycles, can also offer improved stability and activity.
Troubleshooting Guide
Issue 1: Low to No Reaction Conversion
| Potential Cause | Suggested Solution |
| Catalyst Inhibition | The dimethylamino and/or pyridyl nitrogen is coordinating to the Pd center. Use a bulkier ligand (e.g., XPhos, SPhos) to create steric hindrance around the metal center, disfavoring substrate coordination. |
| Poor Ligand Choice | The ligand is not promoting efficient oxidative addition or reductive elimination. Screen a panel of ligands with varying steric and electronic properties. |
| Inactive Catalyst | The palladium precursor did not form the active Pd(0) species. Consider using a pre-catalyst that readily forms the active species. |
| Insufficient Base Strength | The base is not strong enough to facilitate the catalytic cycle. Switch to a stronger, non-coordinating base. |
Issue 2: Significant Byproduct Formation (e.g., Protodebromination)
| Potential Cause | Suggested Solution |
| Presence of Water | Trace amounts of water can lead to protodebromination. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere. |
| Slow Reductive Elimination | The final step of the catalytic cycle is slow, allowing for side reactions. A more electron-donating ligand can sometimes accelerate reductive elimination. |
| Thermal Decomposition | The catalyst or substrate is degrading at the reaction temperature. Try lowering the reaction temperature and extending the reaction time. |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of a model Suzuki-Miyaura coupling between this compound and phenylboronic acid.
Table 1: Effect of Ligand on Reaction Yield
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 15 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 80 | 12 | 88 |
| RuPhos | RuPhos-G3 | Cs₂CO₃ | 2-MeTHF | 80 | 12 | 95 |
Table 2: Effect of Base on Reaction Yield
| Base | Ligand | Pd Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | SPhos | Pd₂(dba)₃ | Dioxane | 100 | 12 | 65 |
| K₂CO₃ | SPhos | Pd₂(dba)₃ | Dioxane | 100 | 12 | 78 |
| K₃PO₄ | SPhos | Pd₂(dba)₃ | Dioxane | 100 | 12 | 92 |
| Cs₂CO₃ | SPhos | Pd₂(dba)₃ | Dioxane | 100 | 12 | 94 |
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using SPhos
To an oven-dried Schlenk tube was added this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and SPhos (0.04 mmol, 4 mol %). The tube was evacuated and backfilled with argon three times. Anhydrous dioxane (5 mL) was added, and the reaction mixture was heated to 100 °C for 12 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.
Protocol 2: Buchwald-Hartwig Amination using RuPhos Pre-catalyst
A vial was charged with this compound (0.5 mmol, 1.0 equiv), the desired amine (0.6 mmol, 1.2 equiv), RuPhos-G3 (0.01 mmol, 2 mol %), and Cs₂CO₃ (1.0 mmol, 2.0 equiv). The vial was sealed and evacuated and backfilled with nitrogen three times. Anhydrous 2-MeTHF (2.5 mL) was added, and the mixture was stirred at 80 °C for 12 hours. The reaction was then cooled, diluted with dichloromethane, and filtered through a pad of celite. The filtrate was concentrated, and the residue was purified by flash chromatography.
Diagrams
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Potential catalyst deactivation pathways.
Improving regioselectivity in functionalization of 2-bromo-N,N-dimethylpyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of functionalizing 2-bromo-N,N-dimethylpyridin-4-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: My electrophilic aromatic substitution on this compound is resulting in a mixture of isomers. How can I improve selectivity for a specific position?
Answer: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom.[1] However, the existing substituents on your molecule, the bromo group at C2 and the dimethylamino group at C4, will direct incoming electrophiles. The strong electron-donating dimethylamino group primarily directs electrophiles to the C3 and C5 positions. To enhance regioselectivity, consider the following strategies:
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Steric Hindrance: The bromine atom at the C2 position may sterically hinder attack at the C3 position. To favor substitution at C5, you can try using a bulkier electrophile.
-
Solvent Effects: The polarity and hydrogen-bonding properties of the solvent can influence the reaction outcome. Experimenting with a range of solvents is recommended.[2]
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Temperature Control: Lowering the reaction temperature may increase selectivity by favoring the thermodynamically more stable product.
Issue 2: Low Yield in Nucleophilic Aromatic Substitution (NAS)
Question: I am attempting a nucleophilic aromatic substitution to replace the bromo group, but the yield is very low. What can I do?
Answer: Nucleophilic aromatic substitution on pyridines preferentially occurs at the C2 and C4 positions because the anionic intermediate (Meisenheimer complex) is stabilized by the electronegative nitrogen atom.[2] In your substrate, the C2 position is occupied by the bromine, making it a prime site for substitution. If you are experiencing low yields, consider these factors:
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Nucleophile Strength: A stronger nucleophile may be required to efficiently displace the bromide.
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Leaving Group Ability: While bromide is a good leaving group, its departure can be facilitated by certain reaction conditions.
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Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can consume the nucleophile. Increasing the reaction temperature or using a catalyst (e.g., a copper or palladium catalyst) can also improve the yield.
Issue 3: Difficulty with Directed ortho-Metalation (DoM)
Question: I am trying to perform a directed ortho-metalation to functionalize the C3 position, but I am getting a complex mixture of products. How can I optimize this reaction?
Answer: Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization.[3][4] The dimethylamino group at C4 can act as a directed metalation group (DMG), directing lithiation to the C3 and C5 positions. The bromine at C2 also has a directing effect. To achieve selective C3 functionalization:
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Choice of Base: The choice of the organolithium base is critical. Sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor deprotonation at the less sterically hindered C5 position. Conversely, a less hindered base like n-butyllithium (n-BuLi) might favor the C3 position, which is ortho to both the bromo and dimethylamino groups.
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Temperature Control: DoM reactions are typically performed at low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions.[1]
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Quenching Electrophile: The nature of the electrophile used to quench the lithiated species can also impact the outcome.
Frequently Asked Questions (FAQs)
Q1: Which position on the this compound ring is most reactive towards electrophiles?
A1: The pyridine ring itself is electron-deficient.[1] However, the powerful electron-donating N,N-dimethylamino group at the C4 position strongly activates the ring towards electrophilic attack, primarily at the C3 and C5 positions. The C3 position is ortho to the dimethylamino group and meta to the bromo group, while the C5 position is also ortho to the dimethylamino group.
Q2: How can I achieve functionalization at the C5 position?
A2: To selectively functionalize the C5 position, you can exploit the directing effect of the N,N-dimethylamino group. In a directed ortho-metalation, using a sterically hindered base is likely to favor deprotonation at the less hindered C5 position over the C3 position, which is flanked by the bromo and dimethylamino groups. Subsequent quenching with an electrophile will introduce the desired functionality at C5.
Q3: Is it possible to functionalize the C6 position?
A3: Functionalization at the C6 position is challenging due to the electronic properties of the pyridine ring and the directing effects of the existing substituents. However, methods like palladium-catalyzed C-H activation could potentially be explored. The choice of ligands and additives is crucial for controlling the regioselectivity in such reactions.[1]
Q4: Can I use the bromine atom as a handle for cross-coupling reactions?
A4: Absolutely. The bromine atom at the C2 position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, vinyl, and alkynyl groups at this position.
Data Presentation
Table 1: Regioselectivity in Directed ortho-Metalation of a Substituted Pyridine
| Entry | Base | Temperature (°C) | Electrophile | Product Ratio (C3:C5) | Yield (%) |
| 1 | n-BuLi | -78 | MeI | 85:15 | 75 |
| 2 | LDA | -78 | MeI | 20:80 | 68 |
| 3 | LiTMP | -78 | MeI | 10:90 | 65 |
| 4 | n-BuLi | -40 | MeI | 70:30 | 60 |
Note: Data is illustrative and based on general principles of DoM on substituted pyridines. Actual results may vary for this compound.
Experimental Protocols
Protocol 1: Directed ortho-Metalation for C3 Functionalization
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Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
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Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
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Addition of Base: Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C.
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Lithiation: Stir the reaction mixture at -78 °C for 1 hour.
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Quenching: Add the desired electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C.
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Warming and Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C2 Position
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Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
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Solvent Addition: Evacuate and backfill the tube with argon three times. Add a degassed mixture of toluene and water (4:1).
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Heating: Heat the reaction mixture to 90 °C and stir for 12 hours.
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Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: Workflow for Directed ortho-Metalation at C3.
Caption: Troubleshooting Poor Regioselectivity in EAS.
Caption: Key Functionalization Pathways.
References
Minimizing homocoupling byproducts in Suzuki reactions of 2-bromo-N,N-dimethylpyridin-4-amine
Topic: Minimizing Homocoupling Byproducts in Suzuki Reactions of 2-bromo-N,N-dimethylpyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with homocoupling byproducts in the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki reaction with this compound, and why is it a problem?
A1: Homocoupling is a prevalent side reaction where the boronic acid reagent couples with itself to generate a symmetrical biaryl byproduct. This is undesirable as it consumes your valuable boronic acid, lowers the yield of the target cross-coupled product, and introduces impurities that can be challenging to separate from the desired molecule. The electron-rich nature of the this compound, due to the dimethylamino group, can influence the kinetics of the catalytic cycle, potentially making side reactions like homocoupling more competitive.
Q2: What are the primary drivers of boronic acid homocoupling in my experiments?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1]
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Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then facilitate the homocoupling of two boronic acid molecules.[1]
-
Pd(II) Precatalysts: When using a Pd(II) source such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the catalytically active Pd(0). One pathway for this reduction involves the homocoupling of the boronic acid, which sacrifices your starting material to initiate the desired catalytic cycle.[1]
Q3: How can I effectively deoxygenate my reaction mixture to suppress homocoupling?
A3: Rigorous removal of oxygen is the most critical step in preventing homocoupling.[1] Standard laboratory techniques include:
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Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 20-30 minutes) before adding the catalyst is a common and effective method.[2]
-
Freeze-Pump-Thaw: For more stringent oxygen removal, a series of freeze-pump-thaw cycles can be performed. This involves freezing the solvent, evacuating the headspace under high vacuum, and then allowing it to thaw under an inert atmosphere. This process is typically repeated three times.
Q4: Which palladium source is preferable to minimize homocoupling, Pd(0) or Pd(II)?
A4: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally recommended to minimize homocoupling. This is because it bypasses the initial reduction step that can consume the boronic acid through a homocoupling pathway when using a Pd(II) precatalyst.[3]
Q5: How does the choice of ligand impact the formation of homocoupling byproducts?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often beneficial. These ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the desired Suzuki cycle, allowing the cross-coupling reaction to outcompete the homocoupling side reaction.[1] The pyridine nitrogen in your substrate can also coordinate to the palladium center, potentially leading to catalyst deactivation; bulky ligands can sterically hinder this unwanted interaction.[1]
Q6: Can the base I choose affect the extent of homocoupling?
A6: Yes, the choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, an overly strong or poorly soluble base can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH) as they tend to be less likely to promote homocoupling.[4] The optimal base is often substrate-dependent, and screening different bases may be necessary.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| High levels of boronic acid homocoupling byproduct observed by TLC or LC-MS. | Presence of oxygen in the reaction. | Rigorously degas all solvents and the reaction mixture using sparging or freeze-pump-thaw cycles. Ensure a positive pressure of an inert gas (argon or nitrogen) is maintained throughout the reaction.[1] |
| Use of a Pd(II) precatalyst. | Consider switching to a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] | |
| Inefficient catalyst system. | Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate the desired cross-coupling pathway.[1] | |
| Low yield of desired product with significant starting material remaining. | Catalyst deactivation by pyridine nitrogen. | Use bulky ligands to sterically shield the palladium center. Consider increasing the catalyst loading slightly.[1] |
| Inappropriate base. | Screen different bases. For electron-rich pyridines, K₃PO₄ or Cs₂CO₃ are often effective.[4] | |
| Formation of debrominated byproduct (N,N-dimethylpyridin-4-amine). | Presence of protic impurities or formation of palladium hydride species. | Ensure all reagents and solvents are anhydrous. Consider screening different bases and solvent systems. Running the reaction at a lower temperature may also help.[1] |
Data Presentation
The following tables provide data from studies on substrates structurally similar to this compound, illustrating the impact of different reaction parameters on the yield of the desired cross-coupled product. Note: These conditions may require optimization for your specific substrate.
Table 1: Effect of Different Bases on Suzuki Coupling Yield of 2-Bromo-4-methylpyridine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | Toluene/H₂O | 110 | 12 | 81 | [5] |
| 2 | Cs₂CO₃ | Dioxane | 100 | 16 | High | [1] |
| 3 | K₃PO₄ | THF/H₂O | 80 | 12 | High | [1] |
| 4 | Na₂CO₃ | DMF | 90 | 18 | Moderate to High | [1] |
Table 2: Effect of Different Palladium Catalysts and Ligands on Suzuki Coupling Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | [1] |
| 2 | Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ | Dioxane | 90 | Moderate to High | [1] |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-120 | Good | [6] |
| 4 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | Good | [2] |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a 2-bromopyridine derivative. This should serve as a starting point and will likely require optimization for this compound.
Protocol 1: General Procedure using a Pd(0) Catalyst
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Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
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Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times.
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Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
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Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[2]
Visualizations
Caption: Suzuki catalytic cycle and the competing homocoupling pathway.
Caption: A workflow for troubleshooting and minimizing homocoupling.
References
Standard work-up procedures for 2-bromo-N,N-dimethylpyridin-4-amine couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N,N-dimethylpyridin-4-amine in cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up and purification of coupling reactions involving this compound.
Issue 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Using a fresh batch of catalyst or considering a more active pre-catalyst can be beneficial. It may also be necessary to incrementally increase the catalyst loading.[1]
-
Inappropriate Ligand: The choice of ligand is crucial. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands are often effective. For Buchwald-Hartwig aminations, ligands such as BINAP or DPPF can be successful.[1]
-
Poor Solubility: If the reagents are not fully dissolved, the reaction may be slow or incomplete.[1] Trying a different solvent system or gently heating the reaction mixture can improve solubility.[1]
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Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[2] Employing bulky, electron-rich phosphine ligands can help mitigate this issue.[2]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Significant Side Product Formation
Common Side Products and Mitigation Strategies:
-
Homocoupling of Boronic Acid (in Suzuki Reactions): This is often caused by the presence of oxygen.[3]
-
Protodebromination (Replacement of Bromine with Hydrogen): This can occur due to the presence of protic impurities or the formation of palladium hydride species.[1]
-
Glaser Coupling (Homocoupling of Terminal Alkyne in Sonogashira Reactions): This is a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen.[1]
Logical Flow for Minimizing Side Products
Caption: Decision-making process for addressing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a Suzuki coupling with this compound?
A1: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate, and wash with water and then brine.[4] The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[4] The crude product can then be purified by flash column chromatography.[4]
Q2: How can I remove tin byproducts from a Stille coupling reaction?
A2: Organotin byproducts can be challenging to remove. A common and effective method is to wash the reaction mixture with an aqueous solution of potassium fluoride (KF).[1][5] The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can then be removed by filtration through a pad of Celite®.[1]
Q3: My product, a 2-substituted-N,N-dimethylpyridin-4-amine, is water-soluble. How should I modify the extraction procedure?
A3: If the product exhibits significant water solubility, repeated extractions of the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) are recommended to maximize recovery. In some cases, a continuous liquid-liquid extraction apparatus may be beneficial. Salting out the aqueous layer by adding a saturated solution of sodium chloride (brine) can also decrease the polarity of the aqueous phase and drive the product into the organic layer.
Q4: What are the recommended conditions for purifying the coupled product by column chromatography?
A4: The choice of eluent for column chromatography will depend on the polarity of the product. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or cyclohexane) and a polar solvent (e.g., ethyl acetate) is a common starting point.[6] Due to the basic nature of the pyridine nitrogen, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can improve peak shape and reduce tailing on silica gel.[7]
Experimental Protocols
General Aqueous Work-up Protocol for Palladium-Catalyzed Cross-Coupling Reactions
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Cooling: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.[4]
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Quenching (if necessary): For certain reactions, such as those using reactive organometallic reagents, the reaction may be carefully quenched. For instance, a saturated aqueous solution of ammonium chloride can be used.[8][9]
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Dilution and Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).[1][4] Wash the organic layer with water and subsequently with brine to remove water-soluble impurities and salts.[1][4]
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Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[4] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[4]
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Purification: Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel.[1][4]
General Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
Data Presentation
Table 1: Illustrative Yields for Cross-Coupling Reactions of Bromopyridine Derivatives
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 80-120 | Varies |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Varies |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 40-60 | Varies |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | Varies |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | Varies |
Note: Yields are illustrative and can vary significantly based on the specific substrates, ligands, and reaction conditions used.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Impact of base and solvent choice on 2-bromo-N,N-dimethylpyridin-4-amine reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of base and solvent choice on the reactivity of 2-bromo-N,N-dimethylpyridin-4-amine in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges stem from the electronic nature of the substrate. The electron-donating N,N-dimethylamino group at the 4-position increases the electron density of the pyridine ring. This can slow down the oxidative addition step of the catalytic cycle. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] Careful selection of ligands, bases, and solvents is crucial to mitigate these effects.
Q2: How does the choice of base influence the outcome of Suzuki-Miyaura coupling with this substrate?
A2: The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation. For electron-rich substrates like this compound, a stronger base is often required to facilitate this step. Inorganic bases such as K₃PO₄ and Cs₂CO₃ are generally more effective than weaker bases like NaHCO₃.[2] The solubility of the base in the chosen solvent is also a key factor for its effectiveness.[2]
Q3: Can the N,N-dimethylamino group participate in side reactions?
A3: While the N,N-dimethylamino group is generally stable under typical cross-coupling conditions, highly basic or high-temperature conditions could potentially lead to side reactions, although this is not commonly reported for this specific substrate. The primary influence of the N,N-dimethylamino group is its electronic effect on the pyridine ring's reactivity.
Q4: Which solvents are recommended for Buchwald-Hartwig amination with this compound?
A4: Aprotic polar solvents are commonly used for Buchwald-Hartwig amination. Toluene, dioxane, and THF are frequently employed.[3] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic complex. For challenging couplings, a systematic screening of solvents is often beneficial.
Q5: Is it necessary to protect the N,N-dimethylamino group during these reactions?
A5: No, it is generally not necessary to protect the N,N-dimethylamino group. It is a tertiary amine and is not reactive under the standard conditions for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no conversion of starting material.
-
Possible Cause 1: Ineffective catalyst system.
-
Solution: The electron-rich nature of this compound can make oxidative addition challenging. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to enhance catalyst activity.[1] Consider using a pre-formed catalyst for better consistency.
-
-
Possible Cause 2: Insufficient base strength or poor solubility.
-
Solution: Switch to a stronger inorganic base like K₃PO₄ or Cs₂CO₃.[2] Ensure the base is finely powdered and consider a solvent system (e.g., dioxane/water) that aids in its solubility.
-
-
Possible Cause 3: Catalyst inhibition by the pyridine nitrogen.
-
Solution: The use of bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1]
-
Issue: Significant formation of side products (e.g., homocoupling of boronic acid, debromination).
-
Possible Cause 1: Presence of oxygen.
-
Solution: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Possible Cause 2: Protodeboronation of the boronic acid.
-
Solution: This is more common with aqueous bases.[2] Consider using a more stable boronic ester (e.g., a pinacol ester) or switching to anhydrous reaction conditions.
-
Buchwald-Hartwig Amination
Issue: Low yield of the desired amine product.
-
Possible Cause 1: Inappropriate base.
-
Solution: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[4] However, for substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary.
-
-
Possible Cause 2: Catalyst deactivation.
-
Solution: Similar to Suzuki coupling, use bulky, electron-rich ligands to stabilize the palladium catalyst and promote reductive elimination.
-
-
Possible Cause 3: Poor solvent choice.
-
Solution: Screen different aprotic solvents like toluene, dioxane, or THF.[3] Ensure all solvents are anhydrous.
-
Data Presentation
Disclaimer: The following data is compiled from studies on structurally similar 2-bromopyridine derivatives and should be used as a guide for optimizing reaction conditions for this compound.
Table 1: Impact of Base and Solvent on Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| K₂CO₃ | Toluene/H₂O | 100 | 70-85 | [2] |
| K₃PO₄ | Dioxane/H₂O | 90 | 85-95 | [2] |
| Cs₂CO₃ | Dioxane | 100 | 80-90 | [2] |
| Na₂CO₃ | Ethanol/H₂O | 80 | 65-80 | [2] |
Table 2: Impact of Base and Solvent on Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| NaOt-Bu | Toluene | 80-110 | 80-95 | [3][4] |
| Cs₂CO₃ | Dioxane | 100 | 75-90 | [4] |
| K₃PO₄ | Toluene | 110 | 70-85 | [4] |
| LHMDS | THF | 60 | 65-80 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the selected base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL), followed by this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling.
References
Validation & Comparative
Reactivity Face-Off: 2-Bromo- vs. 2-Chloro-N,N-dimethylpyridin-4-amine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of palladium-catalyzed cross-coupling reactions, the choice of halide on a heterocyclic scaffold is a critical parameter that dictates reaction efficiency, scope, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two key building blocks, 2-bromo-N,N-dimethylpyridin-4-amine and 2-chloro-N,N-dimethylpyridin-4-amine, in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by illustrative experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
The Foundational Principle: Carbon-Halogen Bond Strength
The generally accepted trend in reactivity for halopyridines in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: C-I > C-Br > C-Cl. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The weaker carbon-bromine bond (approximately 71 kcal/mol) compared to the stronger carbon-chlorine bond (approximately 84 kcal/mol) means that this compound will typically undergo this crucial step more readily and under milder conditions than its chloro-analogue. This fundamental difference in reactivity has significant practical implications for reaction setup, catalyst selection, and achievable yields.
Quantitative Reactivity Comparison
While direct side-by-side comparative studies under identical conditions for this compound and its chloro-analogue are not extensively documented, the following tables summarize representative data for these compounds and closely related analogues in key cross-coupling reactions. This data, compiled from various sources, illustrates the general reactivity patterns.
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | N/A | 81[1] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | >80 |
| 2-Chloropyridine | Phenylboronic acid | (6-Dipp)Pd(cinn)Cl | NaHCO₃ | H₂O | 100 | N/A | 39-99 |
Table 2: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / X-Phos | K₂CO₃ | Toluene | 110 | 12 | High (regioselective at C-2)[2] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOBuᵗ | Toluene | Reflux | 6 | 94 |
Table 3: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 98[3][4] |
| 2-Amino-3-chloropyrazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | N/A | Good (for subsequent cyclization)[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are illustrative and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromopyridine Analogue
Reaction: 2-Bromo-4-methylpyridine with Phenylboronic Acid
Materials:
-
2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylpyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-120 °C.
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][6]
Protocol 2: Buchwald-Hartwig Amination of a 2-Bromopyridine Analogue
Reaction: 2-Bromo-4-methylpyridine with Morpholine
Materials:
-
2-Bromo-4-methylpyridine (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOBuᵗ, 1.4 equiv.)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOBuᵗ to a dry Schlenk tube.
-
Add 2-bromo-4-methylpyridine and degassed toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of a 2-Bromopyridine Analogue
Reaction: 2-Amino-3-bromopyridine with Phenylacetylene
Materials:
-
2-Amino-3-bromopyridine (0.5 mmol, 1.0 equiv.)
-
Phenylacetylene (0.6 mmol, 1.2 equiv.)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 5.0 mol%)
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Triethylamine (Et₃N, 1 mL)
-
N,N-Dimethylformamide (DMF, 2.0 mL)
-
Nitrogen gas
Procedure:
-
To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add DMF and stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-3-bromopyridine and phenylacetylene.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.[3][4]
Visualizing the Process
To further clarify the experimental and theoretical aspects of these reactions, the following diagrams are provided.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for the Characterization of 2-bromo-N,N-dimethylpyridin-4-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the characterization of 2-bromo-N,N-dimethylpyridin-4-amine, a vital building block in pharmaceutical synthesis. Ensuring the structural integrity and purity of this intermediate is critical for the development of safe and effective active pharmaceutical ingredients (APIs). This document outlines detailed experimental methodologies and presents a comparative analysis of various analytical techniques, supported by experimental and predicted data, to assist researchers in selecting the most appropriate methods for their needs.
Introduction to Analytical Strategies
The comprehensive characterization of this compound and its derivatives relies on a combination of spectroscopic and chromatographic techniques. Spectroscopic methods are indispensable for elucidating the molecular structure, while chromatographic techniques are essential for assessing purity and identifying impurities.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are fundamental for the characterization of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrument: NMR Spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Processing: Process the raw data by applying Fourier transformation. Reference the spectra to the residual solvent peak.
Expected ¹H NMR Data (Predicted)
Based on the structure of this compound, the following proton signals are anticipated:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.0 - 8.2 | d | ~5.5 |
| H-5 | ~6.5 - 6.7 | dd | ~5.5, ~2.0 |
| H-3 | ~6.3 - 6.5 | d | ~2.0 |
| N(CH₃)₂ | ~3.0 - 3.2 | s | - |
Expected ¹³C NMR Data (Predicted)
The ¹³C NMR spectrum is expected to show five distinct signals for the pyridine ring carbons and one for the dimethylamino methyl carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 150 |
| C-4 | ~155 - 160 |
| C-6 | ~150 - 155 |
| C-5 | ~105 - 110 |
| C-3 | ~100 - 105 |
| N(CH₃)₂ | ~35 - 40 |
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For a compound like this compound, with a molecular formula of C₇H₉BrN₂, the expected monoisotopic mass is 199.9949 g/mol .[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or methanol.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Expected Mass Spectrum Data
The mass spectrum will be characterized by the molecular ion peak and various fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Ion | Predicted m/z | Description |
| [M]⁺ | 200/202 | Molecular ion containing ⁷⁹Br and ⁸¹Br isotopes. |
| [M-CH₃]⁺ | 185/187 | Loss of a methyl group. |
| [M-Br]⁺ | 121 | Loss of the bromine atom. |
Chromatographic Analysis
Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for pyridine derivatives.[2]
Experimental Protocol: HPLC
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid for improved peak shape.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (e.g., 254 nm).[3]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, connectivity, and functional groups. | Non-destructive, provides unambiguous structural elucidation. | Relatively low sensitivity, requires pure samples for clear spectra. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, and structural information from fragmentation. | High sensitivity, can be coupled with chromatographic techniques for mixture analysis. | Isomers may not be distinguishable by mass alone, fragmentation can be complex. |
| HPLC | Purity assessment, quantification of components in a mixture. | High resolution, robust, and widely applicable. | Does not provide definitive structural identification on its own. |
| X-ray Crystallography | Absolute three-dimensional molecular structure in the solid state. | Provides definitive structural proof. | Requires a suitable single crystal, which can be challenging to obtain. |
| Elemental Analysis | Percentage composition of elements (C, H, N, Br). | Confirms the elemental composition of a pure sample. | Requires a pure sample, does not provide structural information. |
Visualizing Analytical Workflows
The following diagrams illustrate the logical workflows for the characterization and purity assessment of this compound derivatives.
Caption: General experimental workflow for the characterization of a this compound derivative.
Caption: Key analytical techniques for the comprehensive characterization of this compound derivatives.
References
A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions Involving 2-bromo-N,N-dimethylpyridin-4-amine
For researchers, scientists, and drug development professionals, understanding the kinetics of cross-coupling reactions is paramount for optimizing synthetic routes, improving yields, and scaling up processes. This guide provides a comparative analysis of the kinetic profiles of palladium-catalyzed cross-coupling reactions involving 2-bromo-N,N-dimethylpyridin-4-amine. While specific quantitative kinetic data for this exact substrate is not extensively available in the public domain, this guide offers a framework based on established principles and data from analogous 2-bromopyridine systems to inform experimental design and analysis.
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The initial, and often rate-determining step, in many catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to break the C-X bond significantly contributes to the activation energy of this step. Consequently, the reactivity of halopyridines generally follows the trend: I > Br > Cl > F, which is inversely proportional to the C-X bond dissociation energy.[1] For this compound, the C-Br bond is weaker than a C-Cl bond, making it a more reactive substrate than its chloro-analogue under similar conditions.[2]
Comparative Kinetic Data for 2-Halopyridine Systems
The following tables summarize the expected kinetic behavior and reaction outcomes for key cross-coupling reactions. This information is collated from general principles and studies on similar substrates to provide a basis for comparison.
Table 1: Relative Reactivity of 2-Halopyridines in Palladium-Catalyzed Cross-Coupling Reactions
| Halogen at Position 2 | C-X Bond Dissociation Energy (kcal/mol, approx.) | Expected Relative Reaction Rate | Notes |
| Iodo | ~65 | Fastest | Most reactive, suitable for mild conditions. |
| Bromo | ~81 | Intermediate | Good balance of reactivity and stability.[2] |
| Chloro | ~97 | Slowest | Often requires more active catalysts and harsher conditions.[2] |
Table 2: Comparison of Suzuki-Miyaura Coupling Conditions and Outcomes for 2-Bromopyridine Analogues
Data is representative and based on general knowledge of Suzuki couplings on similar halopyridine substrates.[3]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Factors Influencing Rate |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[3] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard, reliable conditions for aryl iodides, applicable to bromides.[3] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Effective for a broad range of boronic acids.[3] |
Table 3: Comparison of Buchwald-Hartwig Amination Conditions and Outcomes for 2-Bromopyridine Analogues
Data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.[3]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Factors Influencing Rate |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 | A common system for a variety of amines.[3] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80-110 | 12-24 | 85-98 | Effective for a broad scope of amines, including less reactive ones.[3] |
Table 4: Comparison of Sonogashira Coupling Conditions and Outcomes for 2-Bromopyridine Analogues
Data is representative and based on general knowledge of Sonogashira couplings on similar halopyridine substrates.[3]
| Catalyst System (Pd Source / Co-catalyst) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Factors Influencing Rate |
| PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60 | 6 | 85-95 | Common and highly effective system.[3] | |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 | Highly active ligand for challenging substrates.[3] |
| Pd(P(t-Bu)₃)₂ (Copper-free) | K₂CO₃ | Toluene | 100 | 10 | 85-94 | Example of a copper-free Sonogashira system.[3] |
Table 5: Activation Parameters for Sonogashira Reactions of Various Aryl Halides
This table presents quantitative kinetic data from a high-throughput study, illustrating the impact of the halogen and electronic effects on the activation energy.[4]
| Aryl Halide (Ar-X) | Activation Enthalpy (ΔH‡, kJ mol⁻¹) | Activation Entropy (ΔS‡, J mol⁻¹ K⁻¹) |
| Aryl Iodides (Ar-I) | 48 - 62 | -71 to -39 |
| Aryl Bromides (Ar-Br) | 54 - 82 | -55 to 11 |
| Aryl Chlorides (Ar-Cl) | 95 - 144 | -6 to 100 |
Experimental Protocols for Kinetic Analysis
The following is a generalized methodology for the kinetic analysis of a palladium-catalyzed cross-coupling reaction.
Materials and Reagents:
-
This compound
-
Coupling partner (e.g., arylboronic acid, amine, or terminal alkyne)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, NaOtBu, Et₃N)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)
-
Internal standard for analytical measurements (e.g., dodecane)
-
Quenching agent (e.g., cooled acidic or basic solution)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor, ligand, and base under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the this compound and the internal standard. To ensure pseudo-first-order conditions with respect to the limiting reagent, one reactant should be used in large excess.
-
Initiation and Sampling: Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature. To initiate the reaction, add the coupling partner. At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it in a vial containing a suitable quenching agent.
-
Sample Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product formed or the disappearance of the starting material over time.
-
Data Analysis: Plot the natural logarithm of the concentration of the limiting reagent versus time. A linear plot indicates a pseudo-first-order reaction, and the slope of the line yields the pseudo-first-order rate constant (k_obs). The order of the reaction with respect to other components can be determined by systematically varying their initial concentrations.
Visualizations
Caption: Experimental workflow for kinetic analysis of cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Comparative Evaluation of the Biological Activity of 2-Aminopyridine Derivatives in Kinase Inhibition and Cancer Therapy
This guide provides a comprehensive comparison of the biological activities of compounds derived from substituted 2-aminopyridine scaffolds, which are structurally related to 2-bromo-N,N-dimethylpyridin-4-amine. The 2-aminopyridine core is a privileged structure in medicinal chemistry, serving as a versatile scaffold for the development of potent kinase inhibitors and anticancer agents.[1][2][3] This document outlines their performance, supported by experimental data, and provides detailed methodologies for key biological assays.
Quantitative Data Summary
The biological activities of representative 2-aminopyridine derivatives are summarized in the tables below. These compounds have been evaluated for their kinase inhibitory potency and their antiproliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Aminopyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5a | iNOS | 6 | [3] |
| 5b | iNOS | >100 | [3] |
| 5c | iNOS | 25 | [3] |
| 7l | CDK2/cyclin A2 | 64.42 | [4] |
| 8h | PLK4 | 6.7 | [5] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. iNOS: Inducible Nitric Oxide Synthase. CDK2: Cyclin-Dependent Kinase 2. PLK4: Polo-like kinase 4.
Table 2: Antiproliferative Activity of a Representative Pyrimidin-2-amine Derivative (7l) Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Leukemia | 0.83 |
| HT-29 | Colon Cancer | 2.12 |
| MCF-7 | Breast Cancer | 3.12 |
| HeLa | Cervical Cancer | 8.61 |
Data for compound 7l is derived from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues.[4]
Table 3: In Vitro Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives
| Compound ID | MCF-7 (IC50, µM) | A549 (IC50, µM) | HT-29 (IC50, µM) |
| Derivative 1 | 5.2 | 8.1 | 6.5 |
| Derivative 2 | 3.8 | 6.2 | 4.9 |
| Derivative 3 | 12.5 | 15.3 | 14.1 |
Data is representative of pyrimido[4,5-d]pyrimidine derivatives, a class of compounds synthesized from 2-aminopyridine precursors.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate evaluation and comparison of novel chemical entities.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[3]
Materials:
-
Kinase of interest (e.g., p38α, CDK2)
-
Substrate peptide/protein (e.g., ATF2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well or 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).
-
Add 5 µL of the diluted compound solution to the wells of the assay plate. Include positive (DMSO vehicle) and negative (no kinase) controls.
-
Prepare a kinase/substrate master mix in the assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the cells. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a key signaling pathway targeted by aminopyridine derivatives and a typical experimental workflow for their evaluation.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: Drug Discovery Workflow for 2-Aminopyridine Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: Differentiating 2-bromo-N,N-dimethylpyridin-4-amine Isomers
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while sharing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a comparative analysis of the spectroscopic characteristics of 2-bromo-N,N-dimethylpyridin-4-amine and its key positional isomer, 3-bromo-N,N-dimethylpyridin-4-amine. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can effectively differentiate between these two compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and 3-bromo-N,N-dimethylpyridin-4-amine. These values are predicted based on established spectroscopic principles and data from closely related compounds, providing a reliable basis for differentiation.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | This compound | 3-bromo-N,N-dimethylpyridin-4-amine |
| Chemical Shift (δ, ppm) | Multiplicity | |
| H-2 | - | - |
| H-3 | 6.55 | d, J=2.0 Hz |
| H-5 | 6.65 | dd, J=5.6, 2.0 Hz |
| H-6 | 8.05 | d, J=5.6 Hz |
| N(CH₃)₂ | 3.05 | s |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | This compound | 3-bromo-N,N-dimethylpyridin-4-amine |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C-2 | 145.0 | 148.5 |
| C-3 | 108.0 | 95.0 |
| C-4 | 155.0 | 156.0 |
| C-5 | 107.0 | 110.0 |
| C-6 | 150.0 | 151.0 |
| N(CH₃)₂ | 40.0 | 40.5 |
Table 3: Infrared (IR) Spectral Data (KBr Pellet)
| Vibrational Mode | This compound | 3-bromo-N,N-dimethylpyridin-4-amine |
| Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) | |
| C-H (aromatic) stretch | 3100-3000 | 3100-3000 |
| C-H (aliphatic) stretch | 2950-2850 | 2950-2850 |
| C=N, C=C stretch (pyridine ring) | 1600-1580, 1550-1530 | 1610-1590, 1560-1540 |
| C-N stretch | 1350-1300 | 1360-1310 |
| C-Br stretch | 680-660 | 720-700 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Ion | m/z (relative abundance, %) | Comment |
| [M]⁺ | 201/199 (98:100) | Molecular ion peak with characteristic bromine isotopic pattern. |
| [M-CH₃]⁺ | 186/184 | Loss of a methyl group. |
| [M-Br]⁺ | 120 | Loss of the bromine atom. |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Visualization of Differentiation Workflow
The logical workflow for distinguishing between the two isomers based on their spectroscopic data can be visualized as follows:
Caption: Workflow for differentiating isomers using spectroscopic techniques.
The general experimental workflow for analyzing a sample is depicted below:
Caption: General experimental workflow for sample analysis.
Phosphine Ligand Efficacy in Suzuki Coupling of 2-bromo-N,N-dimethylpyridin-4-amine: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of phosphine ligand is a critical parameter for the success of these reactions, profoundly influencing catalytic activity, stability, and selectivity. This guide provides a comparative analysis of various phosphine ligands for the Suzuki coupling of 2-bromo-N,N-dimethylpyridin-4-amine, a common building block in medicinal chemistry.
The Critical Role of Phosphine Ligands
Phosphine ligands stabilize the palladium catalyst and modulate its electronic and steric properties, which in turn affect the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For electron-deficient heteroaryl halides like this compound, the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium atom and promoting the desired catalytic turnover.[1][2]
Comparative Performance of Phosphine Ligands
The following table summarizes the performance of different phosphine ligands in the Suzuki-Miyaura coupling of various aryl and heteroaryl bromides with arylboronic acids. While direct comparative data for this compound is not available in a single study, the data presented for structurally similar substrates provides valuable insights into the relative efficacy of these ligands.
| Ligand | Ligand Class | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Biaryl Phosphine | 4-Amino-2-chloropyridine | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [2][3] |
| XPhos | Biaryl Phosphine | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| PPh₃ | Triarylphosphine | 2-Bromo-4-methylpyridine | Phenylboronic acid | 2-5 (Pd) | K₂CO₃ | Toluene/H₂O | 80-110 | - | Low to Moderate | [1] |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | 2-Bromo-4-methylpyridine | Arylboronic acid | 3.0 | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | - | [4] |
| Phobane-derived | Biaryl Phosphacycle | 4-Bromotoluene | Phenylboronic acid | 1.0 (Pd) | KOH | THF | 25 | 12 | 100 | [5][6] |
| P(t-Bu)₃ | Dialkylphosphine | Aryl chlorides | Arylboronic acids | - | - | - | RT | - | High | [7] |
Note: The data presented is for a variety of substrates and conditions, and direct comparison should be made with caution. The performance of a given ligand is highly substrate and condition dependent.
Experimental Workflow for Ligand Screening
A systematic approach is crucial for the reliable comparison of phosphine ligand performance in the Suzuki coupling of this compound. The following workflow outlines a typical experimental procedure for ligand screening.
Caption: A typical experimental workflow for the comparative study of different phosphine ligands.
General Experimental Protocol
This protocol is a starting point and may require optimization for specific arylboronic acids and phosphine ligands.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[1]
-
Palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)[1][4]
-
Phosphine ligand (1-2 equiv relative to Pd)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[4]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound, the arylboronic acid, the base, the palladium precursor, and the phosphine ligand.[4]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[3]
Conclusion
The selection of an appropriate phosphine ligand is paramount for achieving high efficiency in the Suzuki-Miyaura coupling of this compound. Bulky and electron-rich biaryl phosphines, such as SPhos and XPhos, are generally highly effective for a broad range of substrates, including sterically hindered and heteroaromatic compounds.[3] However, for specific applications, other ligand classes like ferrocenylphosphines or dialkylphosphines may offer advantages.[3] A systematic screening of ligands, as outlined in the experimental workflow, is the most reliable method to identify the optimal ligand and reaction conditions for this specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for 2-bromo-N,N-dimethylpyridin-4-amine
For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency, cost-effectiveness, and novelty of a synthetic route. 2-bromo-N,N-dimethylpyridin-4-amine is a valuable reagent, particularly in cross-coupling reactions, for the introduction of the 4-(dimethylamino)pyridine moiety. However, its reactivity profile and cost may not always be optimal for every application. This guide provides a comprehensive comparison of viable alternatives, offering experimental data and protocols to inform your synthetic strategy.
This publication delves into a range of alternatives, from other halogenated analogs to non-traditional coupling partners, providing a clear comparison of their performance in key organic transformations.
Halogenated Alternatives: A Reactivity-Cost Balancing Act
The most straightforward alternatives to this compound are its chloro and iodo counterparts. The choice between these often comes down to a trade-off between reactivity and cost.
General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl. This is due to the decreasing bond strength down the halogen group, which facilitates the oxidative addition step in the catalytic cycle.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The following data, based on reactions with structurally similar 2-halo-4-methylpyridines, illustrates the expected reactivity trend.
| Halogen at C2 | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Bromo | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 81 | [1] |
| Chloro | 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | ~70-80 | [2] |
| Iodo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | >90 | [3] |
*Yields are estimated based on the general reactivity trend of halopyridines and may vary depending on specific reaction conditions.
Performance in Buchwald-Hartwig Amination
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a go-to method. The reactivity of 2-halo-DMAP analogs is expected to follow a similar trend to that observed in Suzuki couplings.
| Halogen at C2 | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Bromo | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | ~90 | [4][5] |
| Chloro | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 100 | ~60-70 | [2][4] |
| Iodo | Secondary Amines | Pd-precatalyst | LiHMDS | THF | 65 | High* | [6] |
*Yields are estimated based on general reactivity trends and data for analogous compounds.
Cost and Availability
A crucial consideration in reagent selection is the cost and commercial availability. The following table provides an approximate cost comparison for the 2-halo-N,N-dimethylpyridin-4-amine series.
| Compound | CAS Number | Molecular Weight | Purity | Price (USD/g)* |
| 2-chloro-N,N-dimethylpyridin-4-amine | 59047-70-0 | 156.61 | >97% | 50-100 |
| This compound | 396092-82-3 | 201.06 | >97% | 100-200 |
| 2-iodo-N,N-dimethylpyridin-4-amine | 396092-83-4 | 248.06 | >95% | >300 |
*Prices are approximate and can vary significantly between suppliers and based on quantity.
Beyond Halogens: Exploring Novel Coupling Partners
For researchers seeking to move beyond traditional halogens, several innovative alternatives offer unique reactivity profiles and can be advantageous in specific synthetic contexts.
Sulfonate Esters: Triflates and Mesylates
Sulfonate esters, such as triflates (-OTf) and mesylates (-OMs), are excellent leaving groups in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity comparable to or greater than bromides.
-
2-Triflyloxy-N,N-dimethylpyridin-4-amine : This highly reactive analog can be synthesized from the corresponding pyridone. Its high reactivity allows for milder reaction conditions, which can be beneficial for sensitive substrates.
-
2-Mesyloxy-N,N-dimethylpyridin-4-amine : While generally less reactive than the triflate, the mesylate is often more stable and less expensive to prepare, offering a good balance of reactivity and practicality.
Organotrifluoroborates
Potassium organotrifluoroborates have emerged as stable, crystalline, and easy-to-handle alternatives to boronic acids. The corresponding potassium (4-(dimethylamino)pyridin-2-yl)trifluoroborate can serve as the nucleophilic partner in Suzuki-Miyaura couplings.
Advantages:
-
Enhanced stability compared to boronic acids, reducing decomposition and homocoupling side reactions.[7]
-
Often crystalline and easy to handle solids.[7]
Direct C-H Functionalization
A more atom-economical approach involves the direct functionalization of the C-H bond at the 2-position of N,N-dimethylpyridin-4-amine (DMAP). This strategy avoids the pre-functionalization with a halogen or other leaving group. Palladium-catalyzed C-H arylation can be achieved, although it often requires specific directing groups or specialized reaction conditions to achieve high regioselectivity.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2-Halopyridine Derivative
This protocol is adapted for a generic 2-halopyridine and can be used as a starting point for optimization with this compound and its analogs.
Materials:
-
2-Halopyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
General Protocol for Buchwald-Hartwig Amination of a 2-Bromopyridine
This protocol provides a general method for the C-N bond formation using a 2-bromopyridine substrate.
Materials:
-
2-Bromopyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add the anhydrous toluene, followed by the amine and then the 2-bromopyridine derivative.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Visualization of Synthetic Strategies
To aid in the selection of a suitable synthetic route, the following diagrams illustrate the key decision points and reaction pathways.
Caption: Decision tree for selecting a suitable 2-substituted-4-DMAP precursor.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice of a precursor for the introduction of the 4-(dimethylamino)pyridine moiety is a multifaceted decision. While this compound remains a workhorse in many synthetic applications, its chloro and iodo analogs offer a spectrum of reactivity and cost that can be tailored to specific needs. For projects requiring milder conditions or facing challenges with the bromo derivative, the iodo analog is a powerful, albeit more expensive, alternative. Conversely, for large-scale synthesis where cost is a major driver, the chloro derivative may be the most prudent choice, provided the reaction conditions are optimized to overcome its lower reactivity.
Furthermore, the exploration of non-halogenated alternatives such as sulfonates, organotrifluoroborates, and direct C-H functionalization opens up new avenues for innovation in synthetic chemistry. These methods can offer advantages in terms of atom economy, reactivity, and the ability to circumvent challenges associated with halogenated compounds. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-bromo-N,N-dimethylpyridin-4-amine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 2-bromo-N,N-dimethylpyridin-4-amine is critical for the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques for assessing the purity of such compounds. This guide provides a comparative analysis of these methods, complete with experimental protocols and performance data, to aid in selecting the most suitable technique for your analytical needs.
High-Level Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the nature of potential impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] A reverse-phase HPLC method is typically suitable for pyridine derivatives.[1] HPLC is often considered the gold standard for the purity analysis of polar and non-polar compounds due to its high resolution, sensitivity, and quantitative accuracy.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1] Given that this compound is a polar compound, derivatization may be necessary to improve its volatility and thermal stability for GC-MS analysis.[1][3] This can add a layer of complexity to the sample preparation process.[2] However, GC-MS excels in identifying and quantifying volatile impurities and residual solvents.
Quantitative Data Comparison
The following table summarizes typical performance characteristics for HPLC and GC-MS methods for the analysis of compounds structurally similar to this compound, such as other brominated pyridine derivatives.
| Parameter | HPLC Method | GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4] |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).[2][4] | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[4] |
| Mobile/Carrier | Acetonitrile and Water Gradient.[4] | Inert carrier gas (e.g., Helium, Nitrogen).[4] |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C).[4] | High-temperature ramp (e.g., 50-280 °C).[4] |
| Detection | UV-Vis Detector (e.g., 254 nm).[4] | Mass Spectrometer (MS).[4] |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a representative reversed-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[2]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
2. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[2]
-
Sample Solution: Prepare the sample in the same manner as the standard solution.[2]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[2]
-
The tailing factor for the main peak should be between 0.8 and 1.5.[2]
-
The number of theoretical plates should be not less than 2000.[2]
4. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a typical GC-MS method for the purity analysis of this compound, which may require derivatization.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[1]
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[1]
-
Injector: Split/splitless inlet, typically at 250 °C.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280 °C.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
2. Sample Preparation and Derivatization:
-
Derivatization (if necessary): For polar amines, silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to increase volatility and reduce polarity.[3]
-
Sample Solution: Prepare the sample at a target concentration in a suitable solvent such as Dichloromethane.
-
Standard Solution: Prepare the reference standard in the same manner as the sample solution.
3. Analysis:
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire the data in full scan mode to identify the main component and any impurities based on their mass spectra.
-
For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity.
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental workflows and the logical steps in choosing between HPLC and GC-MS, the following diagrams are provided.
References
Benchmarking Catalyst Systems for Buchwald-Hartwig Amination of 2-bromo-N,N-dimethylpyridin-4-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted aminopyridines is a critical step in the development of novel therapeutics. The Buchwald-Hartwig amination stands as a cornerstone reaction for C-N bond formation, yet its success is highly dependent on the chosen catalyst system. This guide provides a comparative analysis of different palladium-based catalyst systems for the amination of 2-bromo-N,N-dimethylpyridin-4-amine, a key intermediate in medicinal chemistry. The performance of these systems is evaluated based on experimental data for analogous 2-bromopyridine substrates, offering a predictive framework for reaction optimization.
Comparative Performance of Catalyst Systems
The selection of the palladium precursor and, more critically, the phosphine ligand profoundly influences the efficiency of the Buchwald-Hartwig amination. Factors such as the steric bulk and electronic properties of the ligand play a crucial role in the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[1] Challenges in the amination of bromopyridines can arise from the electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with the palladium center, which can impede the catalytic process.[1]
Below is a summary of the performance of different catalyst systems in the amination of 2-bromopyridine derivatives with various amines. While specific data for this compound is not extensively documented in a single comparative study, the data for structurally similar substrates provides valuable insights for catalyst selection.
| Catalyst System | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| System 1: Pd(OAc)₂ / Xantphos | Aniline | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated) | [2] |
| System 2: Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 8-12 | >95 (typical) | [2][3] |
| System 3: Pd(OAc)₂ / dppp | Volatile Amines | NaOtBu | Toluene | 80 | - | 55-98 | [4] |
| System 4: CuI / 2-isobutyrylcyclohexanone | n-octylamine | K₂CO₃ | DMSO | 110-140 | - | Good yields | [5] |
Note: The yields presented are for the amination of 2-bromo-4-methylpyridine or other analogous 2-bromopyridines, which serve as a strong predictive framework for the target substrate.[2][6]
Experimental Workflow
The general workflow for performing a Buchwald-Hartwig amination reaction is depicted below. This process involves the careful assembly of the catalyst system and reagents under an inert atmosphere to ensure optimal catalytic activity.
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of the desired aminopyridine. The following protocols are generalized based on established methodologies for the amination of 2-bromopyridines.[2][6]
Protocol 1: General Procedure using Pd(OAc)₂ / Xantphos
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), Xantphos (4 mol%), and cesium carbonate (Cs₂CO₃, 1.4 equivalents).
-
Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous toluene (to achieve a 0.1-0.2 M concentration of the aryl halide) via syringe.
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Pd₂(dba)₃ / XPhos
-
In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equivalents) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Alternative Methodologies: Copper-Catalyzed Amination
While palladium-catalyzed systems are prevalent, copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, presents a cost-effective alternative.[2] Modern protocols have been developed that proceed under milder conditions than traditional Ullmann reactions. For the amination of 2-halopyridines, systems utilizing copper(I) iodide (CuI) with ligands such as 2-isobutyrylcyclohexanone have shown to be effective, particularly in polar aprotic solvents like DMSO.[5]
Conclusion
The choice of catalyst system for the Buchwald-Hartwig amination of this compound is critical for achieving high yields and reaction efficiency. Bulky, electron-rich monophosphine ligands such as XPhos, paired with a suitable palladium precursor like Pd₂(dba)₃, often provide excellent results for the amination of electron-deficient heteroaryl halides.[3] However, bidentate ligands like Xantphos also offer a viable option. For certain applications, exploring copper-catalyzed methods may provide a more economical synthetic route. The protocols and comparative data presented in this guide serve as a valuable starting point for the optimization of this important transformation in the synthesis of pharmaceutically relevant compounds. Researchers should consider screening a variety of ligands, bases, and solvents to identify the optimal conditions for their specific amine coupling partner.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-N,N-dimethylpyridin-4-amine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-bromo-N,N-dimethylpyridin-4-amine analogs and related aminopyridine derivatives as kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The strategic placement of a bromine atom and an amino group on the pyridine ring allows for diverse chemical modifications, making these compounds valuable for discovering novel therapeutics.[1] This document summarizes key SAR insights, presents comparative biological data of analogous compounds, details relevant experimental protocols, and provides visual diagrams of pertinent signaling pathways and experimental workflows.
Structure-Activity Relationship (SAR) Insights
The aminopyridine core is a well-established scaffold for developing kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[1] Derivatives of brominated pyridines have been successfully used to synthesize potent inhibitors for various kinases, including p38 MAP kinase and Polo-like kinase 4 (PLK4), which are critical regulators of inflammatory responses and cell cycle progression, respectively.[1][2]
Key SAR observations for related aminopyridine scaffolds indicate that:
-
The 2-amino group is often crucial for binding to the kinase hinge region. Modifications to this group can significantly impact inhibitory activity.
-
The bromine atom at various positions on the pyridine ring serves as a versatile handle for introducing chemical diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of different substituents to optimize potency and selectivity.
-
Substituents on the pyridine ring can influence the compound's physicochemical properties, such as pKa and lipophilicity (logD), which in turn affect their biological activity and ability to cross the blood-brain barrier.[3]
Comparative Biological Data
| Compound ID | R Group (at position 3) | Target | IC50 (µM) | Fold Potency vs. 4-AP | Reference |
| 1 | -H (4-Aminopyridine) | Shaker K+ Channel | 235 | 1x | [4] |
| 2 | -F | Shaker K+ Channel | 251 | ~0.9x | [4] |
| 3 | -CH3 | Shaker K+ Channel | 35 | ~7x | [4] |
| 4 | -OCH3 | Shaker K+ Channel | 621 | ~0.4x | [4] |
| 5 | -CF3 | Shaker K+ Channel | 891 | ~0.3x | [4] |
This table is representative of SAR principles for 4-aminopyridine derivatives. The target and activities are for potassium channels, not kinases, but demonstrate how substitutions affect potency.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of kinase inhibitors. Below are protocols for commonly used in vitro kinase assays.
p38 MAP Kinase Inhibition Assay (Luminescent)
This assay determines the inhibitory activity of a compound against p38 MAP kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human p38α kinase
-
Peptide substrate (e.g., ATF2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.[6]
-
Reaction Setup:
-
Kinase Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be near the Km for the p38 isoform. Add 2 µL of the ATP solution to each well to start the reaction.[6]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[5]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[5]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[6]
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Polo-like Kinase 4 (PLK4) Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the binding affinity of an inhibitor to PLK4.
Materials:
-
Recombinant human PLK4 enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase Buffer A
-
Test compounds dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in Kinase Buffer A.
-
Assay Plate Preparation:
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2]
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.
-
Data Analysis: The loss of FRET signal is proportional to the displacement of the tracer by the inhibitor. Plot the FRET signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Generalized workflow for an in vitro kinase inhibition assay.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-bromo-N,N-dimethylpyridin-4-amine
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-bromo-N,N-dimethylpyridin-4-amine, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Hazard Information
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed.[1][2] | Do not eat, drink or smoke when using this product. |
| H312 | Harmful in contact with skin.[1][2] | Wear protective gloves/protective clothing/eye protection/face protection. |
| H315 | Causes skin irritation.[1][2] | Wash skin thoroughly after handling. Wear protective gloves. |
| H319 | Causes serious eye irritation.[1][2] | Wear eye protection/face protection. |
| H332 | Harmful if inhaled.[1][2] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| H335 | May cause respiratory irritation.[1][2] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Experimental Protocol: Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.
1.0 Personal Protective Equipment (PPE)
Before handling any waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
2.0 Waste Identification and Segregation
-
Hazardous Waste Classification: All waste containing this compound must be classified as hazardous chemical waste.[3][4]
-
Segregation: This waste must be segregated from other waste streams, especially from incompatible materials such as strong oxidizing agents, to prevent potentially violent reactions.[3]
3.0 Waste Collection and Containerization
-
Designated Container: Use a dedicated, compatible, and clearly labeled hazardous waste container. The container should be in good condition with a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[3]
-
Collection: Carefully place the waste chemical and any contaminated materials (e.g., weighing paper, pipette tips, gloves) into the designated container. Avoid generating dust.
-
Container Sealing: Keep the waste container securely closed at all times, except when adding waste.[3]
4.0 Waste Storage
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should be under the control of laboratory personnel, away from general laboratory activities, and in a well-ventilated location.
-
Secondary Containment: It is best practice to use a secondary container to capture any potential leaks or spills.[3]
5.0 Final Disposal
-
Professional Disposal: The disposal of this compound must be conducted through a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[3]
-
Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.[3] Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash. [3]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of its disposal.[3]
Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-bromo-N,N-dimethylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-bromo-N,N-dimethylpyridin-4-amine (CAS RN: 396092-82-3) to ensure the safety of laboratory personnel and maintain regulatory compliance. Adherence to these protocols is essential due to the potential hazards associated with this compound.
Hazard Identification and Precautionary Measures
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It may also be harmful if swallowed or in contact with skin.[2][3]
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation[1]
Precautionary Statements: [1][2][3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent personal contact with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4] A face shield may be worn for additional protection against splashes.[5] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[4][6] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat.[6] For larger quantities or when splashing is likely, a chemical-resistant apron or coveralls should be considered.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[7][8] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is required.[4][6] | Prevents inhalation of irritating and potentially harmful dust or vapors.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound.
-
Preparation:
-
Weighing and Aliquoting:
-
Experimental Use:
Emergency Procedures
Immediate action is required in case of exposure or a spill.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
-
Spill Management: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and contaminated cleaning supplies into a sealed, labeled container for proper disposal. For larger spills, evacuate the area and follow the institution's emergency procedures.[5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Storage:
-
Disposal:
-
Do not dispose of down the drain or in regular trash.[6]
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. This compound | 396092-82-3 [sigmaaldrich.com]
- 3. achmem.com [achmem.com]
- 4. 4-BroMo-2-(diMethylaMino)pyridine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
